molecular formula C13H17NO2 B13487826 rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Katalognummer: B13487826
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: NNFRPINCKNGGAJ-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is a chiral piperidine carboxylic acid derivative of interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block, particularly for the synthesis of more complex molecules. Its molecular formula is C13H17NO2 . Piperidine derivatives are privileged structures in pharmaceutical development, frequently appearing in ligands for central nervous system (CNS) targets . For instance, structurally related benzyloxy piperidine compounds have been investigated as potent and selective dopamine receptor 4 (D4R) antagonists . This research explores their potential for modulating the cortico-basal ganglia network, with implications for conditions like Parkinson's disease dyskinesias . The cis-configured, racemic compound provides researchers with a material to explore structure-activity relationships (SAR) and develop novel bioactive molecules. Application Note: This product is intended for research purposes as a chemical intermediate or reference standard. It is not for diagnostic or therapeutic use, and is not approved for human or veterinary consumption.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

(2S,4R)-4-benzylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12-/m0/s1

InChI-Schlüssel

NNFRPINCKNGGAJ-RYUDHWBXSA-N

Isomerische SMILES

C1CN[C@@H](C[C@@H]1CC2=CC=CC=C2)C(=O)O

Kanonische SMILES

C1CNC(CC1CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical and physical properties of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic Acid, cis

Executive Summary

The compound rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis (commonly referred to as cis-4-benzylpipecolic acid) is a non-proteinogenic α-amino acid derivative of profound importance in modern medicinal chemistry. By acting as a rigid structural scaffold, pipecolic acid derivatives are frequently incorporated into peptidomimetics to bypass the pharmacokinetic limitations of natural peptides, such as rapid proteolytic degradation and high conformational flexibility[1]. This guide dissects the stereochemical architecture, synthetic methodologies, and pharmacological utility of this specific cis-configured racemate, providing a self-validating framework for researchers and drug development professionals.

Chemical and Physical Properties

Understanding the foundational physicochemical properties of cis-4-benzylpipecolic acid is critical for predicting its behavior in synthetic workflows and biological systems. The data below synthesizes established parameters for the free base and its hydrochloride salt[2][3].

PropertyValue
IUPAC Name rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid
Common Name cis-4-benzylpipecolic acid
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Monoisotopic Mass 219.1259 Da
Stereochemistry cis (Racemic mixture of 2R,4S and 2S,4R enantiomers)
Hydrogen Bond Donors 2 (Amine -NH, Carboxyl -OH)
Hydrogen Bond Acceptors 3 (Amine -N, Carboxyl =O, -OH)
Topological Polar Surface Area 49.3 Ų

Stereochemical Architecture & NMR Validation

The defining feature of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid is its cis-1,3-stereochemical relationship (noting that positions 2 and 4 on the piperidine ring are separated by one methylene group, creating a 1,3-spatial relationship).

The Causality of Conformation: In a piperidine ring, the cis-2,4-disubstituted configuration is thermodynamically privileged. To minimize 1,3-diaxial steric clashes, the bulky C4-benzyl group strongly favors the equatorial position. Because the molecule is cis, the C2-carboxylic acid is simultaneously forced into the equatorial position. This locks the molecule into a highly rigid di-equatorial chair conformation .

Self-Validating NMR Protocol: To definitively prove the cis geometry of a synthesized batch, researchers must utilize 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • In the di-equatorial chair conformation, the protons attached to C2 and C4 are both axial .

  • Because they are both axial and reside on the same face of the ring, they exhibit a 1,3-diaxial spatial proximity.

  • A strong NOE cross-peak between the H2 and H4 protons serves as an internal, self-validating proof of the cis configuration. If the molecule were trans, one proton would be equatorial, rendering this specific NOE interaction geometrically impossible.

Synthetic Methodology: From Pyridine to Pipecolic Acid

The most reliable method for synthesizing cis-4-substituted pipecolic acids is the catalytic hydrogenation of the corresponding pyridine precursors[4]. The following protocol details the synthesis of the racemic mixture and its subsequent resolution.

Step-by-Step Experimental Workflow

Step 1: Preparation of the Reaction Matrix Dissolve 10 mmol of 4-benzylpyridine-2-carboxylic acid in 50 mL of glacial acetic acid in a thick-walled hydrogenation vessel. Add 0.1 mmol (approx. 22 mg) of Platinum(IV) oxide (Adams' catalyst). Causality: Acetic acid is deliberately chosen to protonate the pyridine nitrogen. This increases the electrophilicity of the aromatic ring, facilitating its flat adsorption onto the electron-rich platinum surface.

Step 2: Heterogeneous Catalytic Hydrogenation Evacuate the vessel and purge with N2 three times. Introduce H2 gas at 50 psi and agitate on a Parr shaker at room temperature for 12–24 hours. Causality: Because the pyridine ring adsorbs flatly onto the solid PtO2 catalyst, the hydrogen atoms are delivered exclusively from the catalyst surface to one face of the ring (syn-addition). This mechanistic constraint guarantees that the resulting piperidine ring will have the C2 and C4 substituents in a cis relationship (>95% diastereomeric excess).

Step 3: Workup and Self-Validation Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric platinum catalyst. Validation: The filtrate must be completely colorless. A grey or black tint indicates catalyst breakthrough, which will poison downstream chiral resolution steps. Concentrate the filtrate under reduced pressure to yield crude rac-cis-4-benzylpipecolic acid.

Step 4: Chiral Resolution Because the product is a racemate (rac-(2R,4S)), it must be resolved into its enantiopure (2R,4S) and (2S,4R) forms for biological applications. This is typically achieved via diastereomeric salt crystallization using a chiral resolving agent such as (+)-dibenzoyl-D-tartaric acid in ethanol, followed by recrystallization and basic workup to liberate the free enantiomers[4].

SynthesisWorkflow A 4-Benzylpyridine-2-carboxylic acid (Starting Material) B Catalytic Hydrogenation (PtO2, H2, AcOH) A->B syn-addition C rac-(2R,4S)-4-benzylpiperidine -2-carboxylic acid (cis) B->C >95% cis yield D Chiral Resolution (e.g., (+)-DBTA) C->D E (2R,4S) Enantiomer D->E F (2S,4R) Enantiomer D->F

Figure 1: Synthetic workflow and chiral resolution of cis-4-benzylpipecolic acid.

Pharmacological Utility in Peptidomimetics

Natural peptides are often considered "undruggable" due to their high flexibility, which leads to poor receptor selectivity and rapid cleavage by endogenous proteases[1].

By substituting a natural amino acid (such as proline or phenylalanine) with cis-4-benzylpipecolic acid, medicinal chemists introduce a severe conformational constraint . The rigid di-equatorial chair of the piperidine ring restricts the rotation of the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This restriction reliably induces specific secondary structures—most notably β-turns.

Because β-turns are the primary recognition motifs for many Protein-Protein Interactions (PPIs) and G-Protein Coupled Receptors (GPCRs), incorporating this pipecolic acid derivative effectively "locks" the drug candidate into its bioactive conformation, exponentially increasing target affinity while simultaneously shielding the amide bonds from proteolytic enzymes[1].

PeptidomimeticMechanism A cis-4-Benzylpipecolic Acid Incorporation into Peptide B Di-equatorial Chair Conformation Lock A->B C Restriction of φ/ψ Dihedral Angles B->C D Induction of β-Turn Secondary Structure C->D F Steric Shielding against Proteolytic Cleavage C->F E Enhanced Target Binding (e.g., PPIs, GPCRs) D->E F->E

Figure 2: Conformational locking mechanism of pipecolic acid in peptidomimetics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165941408, rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride." PubChem,[Link]

  • Cant, A. A., & Sutherland, A. "Asymmetric Synthesis of Pipecolic Acid and Derivatives." Synthesis, Thieme Connect,[Link]

  • University of Luxembourg. "Rac-(2r,4s)-4-benzylpiperidine-2-carboxylic acid hydrochloride." PubChemLite,[Link]

  • Walensky, L. D., et al. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." Chemical Reviews, ACS Publications,[Link]

Sources

Structural and Spectroscopic Characterization of cis-4-Benzylpiperidine-2-carboxylic Acid Racemate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

cis-4-Benzylpiperidine-2-carboxylic acid racemate (comprising the (2S,4R) and (2R,4S) enantiomers) is a conformationally restricted cyclic amino acid widely utilized as a peptidomimetic building block in drug discovery. Accurate structural validation of this compound is critical, as the spatial orientation of the benzyl and carboxylate pharmacophores dictates target binding affinity. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, detailing the causality behind conformational preferences, signal assignments, and self-validating experimental protocols.

Conformational Dynamics and Stereochemical Logic

The piperidine ring fundamentally dictates the NMR signature of this compound. In solution, substituted piperidines rapidly equilibrate between two chair conformations. However, the cis-1,3-disubstitution pattern in cis-4-benzylpiperidine-2-carboxylic acid creates a massive energetic bias [1].

When the C2-carboxylate and C4-benzyl groups are cis to one another, they can simultaneously occupy the sterically favored equatorial positions. The alternative chair conformer forces both bulky groups into highly hindered axial positions, resulting in severe 1,3-diaxial interactions. Consequently, the equilibrium shifts >99% toward the di-equatorial conformer.

Because the substituents are locked equatorially, the protons attached to C2 and C4 ( H2​ and H4​ ) are strictly axial . This geometric lock is the causal foundation for the observed scalar couplings (J-couplings), as the Karplus equation dictates that trans-diaxial protons will exhibit large coupling constants (~11–13 Hz), while axial-equatorial or equatorial-equatorial protons will exhibit small couplings (~2–5 Hz) [2].

ConformationLogic Cis cis-4-benzylpiperidine- 2-carboxylic acid Chair Chair Conformation Equilibrium Cis->Chair EqEq Di-equatorial (2-eq, 4-eq) Sterically Favored Chair->EqEq > 99% AxAx Di-axial (2-ax, 4-ax) Sterically Hindered Chair->AxAx < 1% NMR NMR Signature: Large J(ax-ax) couplings (~12 Hz) EqEq->NMR

Conformational equilibrium heavily favoring the di-equatorial state, dictating the NMR signature.

1 H NMR Spectroscopy Reference Data

The following data is referenced for the zwitterionic form of the racemate dissolved in Methanol- d4​ (CD 3​ OD) at 298 K. In this solvent, the carboxylic acid and amine protons undergo rapid deuterium exchange and are subsumed into the residual solvent peak, simplifying the spectrum to the carbon backbone[3].

Multiplet Causality
  • H3 ax​ and H5 ax​ (The Apparent Quartets): The axial protons at C3 and C5 resonate upfield (~1.35–1.45 ppm) due to shielding from the adjacent axial C-H bonds. They exhibit a characteristic apparent quartet multiplicity. This is caused by three roughly equivalent large couplings: one geminal coupling to their equatorial counterpart (~12 Hz) and two trans-diaxial couplings to adjacent axial protons (e.g., H3 ax​ couples to H2 ax​ and H4 ax​ ).

  • H2 ax​ (The Alpha-Shift): Proximity to both the electronegative nitrogen and the carboxylate group heavily deshields H2 ax​ , pushing it to ~3.55 ppm. It appears as a doublet of doublets (dd) due to a large trans-diaxial coupling with H3 ax​ and a small axial-equatorial coupling with H3 eq​ .

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment Logic / Causality
Aromatic H 7.15 – 7.30m-5HPhenyl ring protons; typical multiplet due to overlapping ortho, meta, para shifts.
H2 ax​ 3.55dd11.5, 3.01HDeshielded by N and COO⁻. Large Jax−ax​ with H3 ax​ , small Jax−eq​ with H3 eq​ .
H6 eq​ 3.35ddt12.5, 4.0, 2.01HDeshielded by N. Small couplings to H5 ax​ and H5 eq​ .
H6 ax​ 2.95td12.5, 3.01HDeshielded by N. Large geminal and trans-diaxial (H5 ax​ ) couplings.
CH 2​ (Benzyl) 2.65d7.02HSplit by the single adjacent H4 ax​ proton.
H3 eq​ 2.25dt12.0, 3.01HDownfield of H3 ax​ due to equatorial deshielding.
H5 eq​ 1.90m-1HOverlaps slightly with H4 ax​ .
H4 ax​ 1.85m-1HComplex multiplet (tt-like) due to coupling with H3, H5, and benzyl CH 2​ .
H3 ax​ 1.45q (app)12.01HThree large ~12 Hz couplings (geminal, H2 ax​ , H4 ax​ ).
H5 ax​ 1.35q (app)12.01HThree large ~12 Hz couplings (geminal, H6 ax​ , H4 ax​ ).

13 C NMR Spectroscopy Reference Data

The 13 C spectrum provides unambiguous confirmation of the carbon skeleton. The chemical shifts are heavily influenced by inductive effects and γ -gauche shielding. For instance, C3 and C5 are shielded relative to standard cyclohexanes due to the γ -gauche effect imparted by the nitrogen lone pair and the equatorial substituents [4].

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic / Causality
C7 (C=O) 173.5QuaternaryHighly deshielded carbonyl carbon of the zwitterionic carboxylate.
C-ipso (Ar) 140.2QuaternaryAromatic carbon attached to the benzyl CH 2​ .
C-ortho (Ar) 129.5CHStandard aromatic resonance.
C-meta (Ar) 128.8CHStandard aromatic resonance.
C-para (Ar) 126.5CHStandard aromatic resonance.
C2 60.5CHStrongly deshielded by direct attachment to N and C=O.
C6 45.2CH 2​ Deshielded by direct attachment to N.
C8 (Benzyl) 42.5CH 2​ Benzylic carbon; shifted downfield by the phenyl ring.
C4 36.5CHMethine carbon bearing the benzyl group.
C3 34.0CH 2​ Adjacent to C2; slightly more deshielded than C5.
C5 30.5CH 2​ Most shielded ring carbon; furthest from electronegative groups.

Self-Validating Experimental Protocol

To ensure trustworthiness and prevent misassignment of the diastereotopic protons (especially differentiating H3 from H5), a self-validating 1D and 2D NMR workflow is mandated. The protocol below establishes a closed-loop verification system where 1D integrations are validated by 2D connectivity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of cis-4-benzylpiperidine-2-carboxylic acid racemate in 0.6 mL of high-purity CD 3​ OD (≥99.8% D). Transfer to a standard 5 mm NMR tube. Causality: CD 3​ OD is chosen over CDCl 3​ to ensure complete dissolution of the zwitterionic form and to lock exchangeable protons (NH 2+​ , COO⁻) out of the aliphatic region.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated probe tuning and matching (ATMA). Execute 3D gradient shimming (e.g., TopShim) to achieve a line width of <0.5 Hz on the residual solvent peak.

  • 1 H 1D Acquisition: Acquire the 1 H spectrum using a standard 90° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • 13 C 1D Acquisition: Acquire the 13 C spectrum with composite pulse decoupling (zgpg30). Critical Step: Set D1 to at least 3.0 seconds and acquire ≥1024 scans. Causality: The extended D1 ensures the quaternary C=O and C-ipso carbons fully relax, preventing signal nulling.

  • 2D HSQC (Self-Validation): Acquire a 1 H- 13 C HSQC spectrum. Validation Logic: The HSQC will definitively link the apparent quartets at 1.45 ppm and 1.35 ppm to C3 (34.0 ppm) and C5 (30.5 ppm), proving they are ring CH 2​ protons and not impurities.

  • 2D HMBC (Self-Validation): Acquire a 1 H- 13 C HMBC spectrum. Validation Logic: Look for the cross-peak between the H2 ax​ doublet of doublets (3.55 ppm) and the C=O carbon (173.5 ppm). This confirms the regiochemistry of the carboxylic acid at position 2.

NMRProtocol Prep Sample Preparation 20 mg in CD3OD Tune Probe Tuning & Matching Gradient Shimming Prep->Tune Acq1H 1H NMR Acquisition ns=16, d1=2s Tune->Acq1H Acq13C 13C NMR Acquisition ns=1024, d1=3s, CPD Tune->Acq13C Acq2D 2D NMR (HSQC/HMBC) Self-Validation Tune->Acq2D Process Data Processing FT, Phase/Baseline Corr. Acq1H->Process Acq13C->Process Acq2D->Process

Standardized self-validating NMR acquisition workflow for structural verification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 849, Pipecolic Acid" PubChem, [Link].

  • Royal Society of Chemistry. "Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst" RSC, [Link].

  • FooDB. "Showing Compound L-Pipecolic acid (FDB000546)" FooDB, [Link].

An In-depth Technical Guide to the Pharmacokinetic Profiling of Peptides Containing rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Stability in Peptide Therapeutics

Peptide therapeutics represent a rapidly expanding class of drugs, prized for their high specificity and potency, which bridge the gap between small molecules and large biologics.[1] However, their clinical translation is frequently hampered by inherent pharmacokinetic challenges, most notably their susceptibility to enzymatic degradation, leading to short in-vivo half-lives and rapid clearance.[2][3][4] To surmount these obstacles, medicinal chemists have turned to peptidomimetics—synthetic molecules that mimic the structure and function of natural peptides but possess enhanced stability and bioavailability.[5][6]

A cornerstone of this strategy is the incorporation of non-canonical amino acids (ncAAs) designed to fortify the peptide backbone against proteolysis.[7][8] This guide focuses on a particularly compelling ncAA: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid . By introducing this constrained, cyclic scaffold into a peptide sequence, we aim to fundamentally alter its metabolic fate. The piperidine motif is a privileged structure in medicinal chemistry, known for its relative metabolic stability and its ability to improve pharmacokinetic properties.[9][10] This document provides a comprehensive, field-proven framework for the rigorous pharmacokinetic profiling of peptides containing this unique building block, guiding researchers from initial in vitro assessments to definitive in vivo characterization.

The Strategic Rationale: Why Incorporate a Benzylpiperidine Scaffold?

The decision to incorporate a complex ncAA like rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid is a deliberate strategy rooted in addressing the primary failure points of conventional peptides. The causality behind this choice is multi-faceted:

  • Enhanced Proteolytic Resistance: The rigid, non-natural piperidine ring structure acts as a steric shield. It disrupts the recognition motifs required by common proteases (e.g., endopeptidases and exopeptidases), which are stereospecific and evolved to cleave bonds between natural L-amino acids.[7][11] This structural fortification is the primary mechanism for extending the peptide's half-life in biological matrices.

  • Conformational Constraint: The cyclic nature of the scaffold reduces the conformational flexibility of the peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.

  • Modulation of Physicochemical Properties: The benzyl group introduces a significant lipophilic character. This can influence the peptide's absorption, distribution, and membrane permeability, key components of its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9][10]

The Pharmacokinetic Profiling Workflow: A Holistic Approach

A successful pharmacokinetic (PK) evaluation is not a single experiment but a staged, multi-faceted investigation. Each stage provides critical data that informs the next, creating a self-validating system that builds a comprehensive picture of the molecule's behavior in a biological system.

PK_Workflow cluster_0 In Vitro Assessment (Early Screening) cluster_1 In Vivo Evaluation (Systemic Behavior) cluster_2 Bioanalytical & Metabolic Characterization cluster_3 Data Synthesis & Decision Making Plasma_Stability Plasma Stability Assay Microsomal_Stability Liver Microsomal Stability Assay PK_Study In Vivo PK Study (Rodent Model) Plasma_Stability->PK_Study Go/No-Go Decision Microsomal_Stability->PK_Study LCMS_Method LC-MS/MS Method Development & Validation PK_Study->LCMS_Method Requires Quantitation Metabolite_ID Metabolite Identification (LC-HRMS) PK_Study->Metabolite_ID Provides Samples Final_Analysis Comprehensive PK Profile Analysis & Lead Candidate Selection LCMS_Method->Final_Analysis Metabolite_ID->Final_Analysis

Caption: A staged workflow for comprehensive pharmacokinetic profiling.

In Vitro Stability Assessment: The Foundational Screen

Before committing to costly and complex animal studies, we utilize in vitro assays as a high-throughput, cost-effective means to rank-order compounds and diagnose potential metabolic liabilities.[1]

Plasma Stability Assay

Causality & Experimental Choice: The primary purpose of this assay is to assess the peptide's stability against soluble proteases and esterases found in blood.[12][13] A peptide that rapidly degrades in plasma is unlikely to have a sufficient half-life in vivo to be therapeutically viable. We compare the modified peptide against its unmodified, all-natural amino acid counterpart to directly quantify the benefit of the piperidine incorporation.

Experimental Protocol: Plasma Stability

  • Reagent Preparation:

    • Thaw pooled human plasma (or species of interest, e.g., rat) on ice. Sodium heparin is recommended as the anticoagulant over EDTA, which can inhibit some metalloproteases.[14]

    • Prepare a 1 mg/mL stock solution of the test peptide and the parent (control) peptide in a suitable solvent (e.g., 10% DMSO in water).

    • Prepare a working solution of 100 µM in the assay buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm 495 µL of plasma to 37°C for 5 minutes.

    • Initiate the reaction by adding 5 µL of the 100 µM peptide working solution to achieve a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (a stable, structurally similar peptide is ideal). This precipitates the plasma proteins.[12][15]

  • Sample Processing & Analysis:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining peptide concentration.

Data Presentation: Comparative Plasma Stability

CompoundTime (min)% RemainingHalf-life (t½, hours)
Parent Peptide 01003.2 [12]
3085
6068
12041
24015
Piperidine Peptide 0100> 48
3099
6098
12096
24092
Liver Microsomal Stability Assay

Causality & Experimental Choice: This assay evaluates the peptide's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[16][17] While peptides are often cleared by proteolysis, metabolism of side chains (like the benzyl group) or the piperidine ring itself via oxidation is a critical clearance pathway to investigate.[9][18]

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) in buffer.[16]

    • Prepare a 1 µM working solution of the test peptide in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution, liver microsomes (to a final protein concentration of 0.5 mg/mL), and phosphate buffer. Pre-warm to 37°C for 5 minutes.[17][19]

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Run a parallel negative control incubation without the NADPH system to check for non-CYP-mediated degradation.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 50 µL aliquot.

    • Quench the reaction by adding the aliquot to 150 µL of ice-cold ACN containing an internal standard.

  • Sample Processing & Analysis:

    • Follow the same processing and analysis steps as the plasma stability assay (vortex, centrifuge, analyze supernatant by LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).[16]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[16]

Data Presentation: Comparative Microsomal Stability

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Peptide > 120< 5.8
Piperidine Peptide 1056.6
Verapamil (Control) 1257.8

Note: In this hypothetical example, the piperidine peptide shows some low-level metabolic clearance, suggesting minor CYP-mediated metabolism, while the parent peptide is stable, indicating proteolysis (not present in this system) is its main liability.

In Vivo Pharmacokinetic Studies: The Systemic Interplay

Causality & Experimental Choice: In vitro assays are predictive, but only an in vivo study can reveal the true pharmacokinetic profile resulting from the complex interplay of ADME.[1] An intravenous (IV) bolus dose is the gold standard for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vd), as it bypasses absorption completely. A subcutaneous (SC) dose is subsequently used to evaluate absorption and bioavailability (F).

Experimental Protocol: In Vivo PK Study (Rat Model)

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling. This reduces animal stress and improves data quality.

  • Dosing:

    • IV Group: Administer the peptide at 1 mg/kg via the tail vein as a bolus injection. The vehicle should be a sterile, biocompatible solution (e.g., saline with 5% dextrose).

    • SC Group: Administer the peptide at 5 mg/kg subcutaneously in the dorsal region.

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).[20]

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at ~2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled tubes and store at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify the peptide concentration in each plasma sample using a validated LC-MS/MS method.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)SC Administration (5 mg/kg)
Cmax (ng/mL) 1,250850
Tmax (h) 0.081.0
AUC₀-inf (ng·h/mL) 2,80011,200
t½ (h) 4.54.8
CL (mL/h/kg) 357-
Vd (L/kg) 2.3-
Bioavailability (F, %) -80%

Bioanalytical Method: Sensitive and Specific Quantification

Causality & Experimental Choice: Accurate PK data hinges on a robust bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification in biological matrices due to its superior sensitivity, selectivity, and wide dynamic range compared to ligand-binding assays.[21][22][23] The challenge lies in developing a method that can cleanly extract the peptide from a complex plasma matrix and reliably measure it at low concentrations.[4][24]

Bioanalytical_Workflow Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC UHPLC Separation (C18, 300Å, Ion-Pairing) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Concentration Data MS->Data

Caption: Workflow for peptide quantification by LC-MS/MS.

Experimental Protocol: LC-MS/MS Method Development & Validation

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE is chosen over simple protein precipitation to achieve a cleaner extract and better sensitivity.[25] A mixed-mode cation exchange sorbent is often effective for peptides, which are typically positively charged.

    • Steps:

      • Condition the SPE plate/cartridge with methanol, followed by water.

      • Acidify 100 µL of plasma sample with 2% phosphoric acid and load onto the sorbent.

      • Wash with an acidic aqueous solution to remove salts and phospholipids.

      • Wash with a non-polar solvent (e.g., methanol) to remove lipids.

      • Elute the peptide using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Rationale: Ultra-high performance liquid chromatography (UHPLC) with sub-2-µm particle columns provides superior resolution and speed.[25] A wide-pore (300 Å) C18 column is ideal for peptides. An ion-pairing agent like trifluoroacetic acid (TFA, 0.1%) is added to the mobile phase to improve peak shape and retention of basic peptides.[26]

    • Typical Conditions:

      • Column: Acquity UPLC BEH C18, 300Å, 1.7 µm, 2.1 x 100 mm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: A linear gradient from 5% to 60% B over 5 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity.[20]

    • Steps:

      • Optimize the electrospray ionization (ESI) source parameters in positive ion mode. Peptides often form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

      • Select the most abundant precursor ion in Q1.

      • Fragment the precursor ion in the collision cell (Q2) and identify the most intense, specific product ions in Q3.

      • Monitor at least two MRM transitions per analyte for confirmation.

  • Method Validation:

    • The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[20]

Metabolite Identification: Charting the Metabolic Fate

Causality & Experimental Choice: Identifying the major metabolites is crucial for understanding clearance pathways and for assessing the safety of metabolites, especially if they are unique to humans or present at high concentrations (>10% of total drug-related exposure).[24][27] High-Resolution Mass Spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, is required for this work, as it provides the accurate mass measurements needed to determine the elemental composition of unknown metabolites.[27][28]

Metabolism_Pathway Parent Parent Peptide (H-AA1-AA2-[BPA]-AA4-OH) M1 M1: C-terminal Hydrolysis (H-AA1-AA2-[BPA]-OH) Parent->M1 Carboxypeptidase M2 M2: N-terminal Hydrolysis (H-AA2-[BPA]-AA4-OH) Parent->M2 Aminopeptidase M3 M3: Benzyl Hydroxylation (H-AA1-AA2-[BPA-OH]-AA4-OH) Parent->M3 CYP-mediated M4 M4: Piperidine Oxidation (H-AA1-AA2-[BPA+O]-AA4-OH) Parent->M4 CYP-mediated

Caption: Potential metabolic pathways for a peptide containing the benzylpiperidine (BPA) moiety.

Analytical Approach: LC-HRMS for Metabolite ID

  • Sample Selection: Analyze pooled plasma samples from the later time points of the in vivo PK study, where metabolite concentrations are likely to be highest. In vitro samples from microsomal or hepatocyte incubations are also excellent for generating metabolites.[27][29]

  • Data Acquisition: Use an LC-HRMS system to acquire data. Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both precursor ion accurate masses and fragmentation spectra for all detected compounds.

  • Data Processing:

    • Use specialized software to compare the chromatograms of dosed samples against pre-dose (blank) samples to find drug-related components.[24]

    • Predict potential biotransformations (e.g., hydrolysis, oxidation, N-dealkylation) and search for the corresponding accurate masses in the data.[18][27][30]

    • Interpret the fragmentation (MS/MS) spectra of potential metabolites to confirm their structure and pinpoint the site of modification.

Conclusion: Synthesizing a Complete Profile for Drug Development

The comprehensive pharmacokinetic profiling of a novel peptide, such as one containing rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, is a rigorous, multi-disciplinary endeavor. By systematically progressing from high-throughput in vitro stability assays to definitive in vivo studies, all underpinned by a robust bioanalytical methodology, we can build a complete picture of the molecule's disposition.

The data generated through this workflow directly answers the critical questions for drug development:

  • Did the modification work? A direct comparison of the modified peptide's half-life to its parent compound quantifies the improvement in stability.

  • What is the in-vivo exposure? The AUC and Cmax values determine if therapeutic concentrations can be achieved and maintained.

  • How is the peptide cleared? The clearance value and metabolite ID data reveal the dominant elimination pathways, informing future design strategies and safety assessments.

The incorporation of constrained, non-canonical amino acids like the benzylpiperidine scaffold is a powerful tool in modern peptide drug discovery.[5][31] A thorough and mechanistically-driven pharmacokinetic evaluation, as outlined in this guide, is not merely a set of experiments but a critical component of the scientific narrative that transforms a promising molecule into a viable drug candidate.

References

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. [Link]

  • Altasciences. (2025). Five Pointers to Successfully Navigate the Challenges of Peptide Therapeutic Development. [Link]

  • Waters Corporation. Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. [Link]

  • ACS Publications. (2020). Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database Matching. Analytical Chemistry. [Link]

  • ACS Publications. (2026). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

  • Patsnap Synapse. (2025). What are peptidomimetics?. [Link]

  • SCIRP. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. [Link]

  • Wikipedia. Peptidomimetic. [Link]

  • Frontiers. Current challenges in peptide-based drug discovery. [Link]

  • Elsevier. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B. [Link]

  • Future Science. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

  • National Institutes of Health (NIH). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]

  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Taylor & Francis Online. (2023). Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. [Link]

  • Springer. (2016). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Analytical and Bioanalytical Chemistry. [Link]

  • ACS Publications. (2007). LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Chromatography Online. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. [Link]

  • PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • ResearchGate. Bioanalytical Approaches to Analyzing Peptides and Proteins by LC–MS/MS. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Sannova. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. [Link]

  • ResearchGate. (2021). Small molecule scaffolds for prolonging in vivo half-life or cell.... [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. PMC. [Link]

  • Bocomar. How to Enhance the Pharmacokinetic Stability of Peptides?. [Link]

  • National Institutes of Health (NIH). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • ACS Publications. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. [Link]

  • Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides?. [Link]

  • Taylor & Francis Online. Overcoming the Shortcomings of Peptide-Based Therapeutics. [Link]

  • National Institutes of Health (NIH). (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. [Link]

Sources

Synthesis Pathways and Mechanistic Insights for 4-Benzylpiperidine-2-Carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Substituted pipecolic acids are highly privileged pharmacophores in medicinal chemistry, frequently serving as conformationally restricted analogs of proline. They are core scaffolds in NMDA receptor antagonists, peptidomimetics, and complex natural product syntheses ([1]). Specifically, 4-benzylpiperidine-2-carboxylic acid (also known as 4-benzylpipecolic acid) presents a unique structural motif where the lipophilic benzyl group at the C4 position introduces critical hydrophobic interactions within target binding pockets.

The synthesis of this molecule presents a classic stereochemical challenge: the establishment of the relative and absolute configuration at the C2 and C4 chiral centers. As a Senior Application Scientist, I have evaluated multiple synthetic routes to this compound. This whitepaper systematically deconstructs the three most robust pathways—Catalytic Hydrogenation, Ring-Closing Metathesis (RCM), and Multicomponent Reactions (MCR)—focusing on the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Retrosynthetic Logic & Pathway Selection

The structural complexity of 4-benzylpiperidine-2-carboxylic acid allows for three distinct retrosynthetic disconnections, each offering different advantages regarding scalability and stereocontrol.

Retrosynthesis Target 4-Benzylpiperidine-2-carboxylic acid Picolinic 4-Benzylpicolinic acid Target->Picolinic Pathway A: Hydrogenation Diene Acyclic Diene Precursor Target->Diene Pathway B: RCM Tetrahydropyridine 3,4,5,6-Tetrahydropyridine Target->Tetrahydropyridine Pathway C: MCR

Retrosynthetic strategies for 4-benzylpiperidine-2-carboxylic acid.

Pathway A: Catalytic Hydrogenation of Pyridine Precursors

The most direct and scalable route to the piperidine core is the of 4-benzylpicolinic acid[2]. However, reducing a pyridine ring while preserving a benzylic moiety requires precise catalyst selection and environmental control.

Mechanistic Causality

The choice of glacial acetic acid as the solvent is not arbitrary. Acetic acid protonates the pyridine nitrogen, disrupting the aromatic resonance and significantly lowering the LUMO energy, which accelerates hydride transfer from the catalyst surface. Furthermore, Platinum(IV) oxide (PtO2, Adams' catalyst) is explicitly selected over standard Palladium on Carbon (Pd/C). Palladium exhibits a high propensity for benzylic C–C bond hydrogenolysis, which would cleave the 4-benzyl group. PtO2 avoids this side reaction while efficiently reducing the heteroaromatic ring. Thermodynamic equilibration under these acidic conditions typically favors the cis-(2R,4S) or (2S,4R) diastereomer due to the minimization of 1,3-diaxial interactions when both bulky substituents occupy equatorial positions ([3]).

Experimental Protocol 1: Self-Validating Hydrogenation Workflow

Objective: Stereoselective reduction of the pyridine ring to yield cis-4-benzylpiperidine-2-carboxylic acid.

Step 1: Reaction Assembly

  • Charge a high-pressure Parr reactor with 4-benzylpicolinic acid (10.0 g, 46.9 mmol).

  • Suspend the substrate in glacial acetic acid (100 mL).

  • Add Platinum(IV) oxide (PtO2, 0.5 g, 5% w/w). Safety Note: PtO2 is pyrophoric when dry; handle under inert atmosphere.

Step 2: Hydrogenation & In-Process Control (IPC)

  • Seal the reactor, purge with N2 (3 × 50 psi), followed by H2 (3 × 50 psi).

  • Pressurize to 50 psi H2 and stir vigorously (800 rpm) at 25 °C for 24 hours.

  • Self-Validation (IPC): Withdraw a 100 μL aliquot, filter through a 0.22 μm PTFE syringe filter, and analyze via LC-MS and 1H NMR. The reaction is deemed complete only when the aromatic pyridine protons (δ 7.5–8.8 ppm) are entirely absent, and the target mass [M+H]+ 220.13 is the base peak in the MS spectra.

Step 3: Isolation

  • Filter the crude mixture through a tightly packed Celite pad to remove the Pt catalyst. Wash with methanol (50 mL).

  • Concentrate the filtrate in vacuo. Triturate the resulting viscous oil with cold diethyl ether (150 mL) to precipitate the acetate salt of the product.

  • Yield: ~8.7 g (85%), predominantly as the cis diastereomer.

Hydrogenation Step1 4-Benzylpicolinic Acid + PtO2 / AcOH Step2 H2 Atmosphere (50 psi, 24h) Step1->Step2 Step3 Filtration & Concentration Step2->Step3 Step4 Cis/Trans Mixture (Diastereomers) Step3->Step4 Step5 Epimerization / Resolution Step4->Step5 Step6 Enantiopure (2R,4S) Step5->Step6

Step-by-step workflow and phase transitions for catalytic hydrogenation.

Pathway B: Ring-Closing Metathesis (RCM) Strategy

When absolute enantiomeric purity is required from the outset, de novo construction of the piperidine ring via Ring-Closing Metathesis (RCM) from chiral pool-derived acyclic precursors is the superior strategy ([4]).

Mechanistic Causality

The RCM approach relies on the thermodynamic driving force of ethylene gas evolution. By utilizing a ruthenium-alkylidene complex (Grubbs' second-generation catalyst), the acyclic diene undergoes intramolecular metathesis. High dilution (0.01 M) is an absolute kinetic necessity; it heavily favors unimolecular cyclization (RCM) over bimolecular cross-metathesis (CM), preventing the formation of oligomeric mixtures.

Experimental Protocol 2: Self-Validating RCM Workflow

Objective: Construction of the piperidine core from an acyclic diene precursor to achieve >95% enantiomeric excess.

Step 1: Metathesis

  • Dissolve the enantiopure diene precursor (e.g., N-Boc-2-amino-5-benzyl-hepta-1,6-diene-1-carboxylic acid methyl ester, 5.0 g, 13.9 mmol) in anhydrous dichloromethane (DCM, 1.4 L).

  • Degas the solution with argon for 30 minutes. Add Grubbs 2nd Generation Catalyst (0.59 g, 5 mol%).

  • Reflux (40 °C) for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 8:2) and GC-MS. Completion is indicated by the cessation of ethylene gas evolution and the total disappearance of the starting diene mass.

Step 2: Olefin Reduction & Deprotection

  • Concentrate the reaction mixture to 100 mL, add activated carbon (2.0 g) to scavenge ruthenium byproducts, and filter.

  • Redissolve the crude tetrahydropyridine in EtOAc (100 mL), add 10% Pd/C (0.5 g), and stir under H2 (1 atm) for 6 hours.

  • Filter, concentrate, and treat with 4M HCl in Dioxane (50 mL) for 2 hours at room temperature to cleave the Boc and methyl ester groups.

  • Yield: 2.9 g (72% over 3 steps), >95% e.e.

RCMLogic A Acyclic Diene (Chiral Pool Derived) B Grubbs II Catalyst [Ru]=CHPh A->B High Dilution (0.01M) C Tetrahydropyridine Intermediate B->C Ethylene Gas Evolution D Pd/C, H2 Olefin Reduction C->D Stereocontrolled E Substituted Pipecolic Acid D->E Deprotection

Logical progression of the Ring-Closing Metathesis (RCM) and reduction pathway.

Pathway C: Multicomponent Reactions (MCR)

Maison et al. demonstrated a highly convergent approach utilizing as electrophiles in multicomponent reactions[5].

Mechanistic Causality

In this Ugi-type reaction, the cyclic imine is attacked by a nucleophile (e.g., an isocyanide), followed by trapping with a carboxylic acid. This generates the pipecolic acid scaffold with exceptional atom economy. The diastereoselectivity is governed by the facial selectivity of the nucleophilic attack on the intermediate iminium ion, heavily influenced by the steric bulk of the C4-benzyl group. This pathway minimizes step count and is highly amenable to the generation of large combinatorial libraries for drug discovery.

Quantitative Data & Isomeric Distribution

The selection of a synthetic pathway depends heavily on the project's scale and stereochemical requirements. The following table synthesizes the quantitative metrics across the three methodologies:

Synthesis PathwayOverall YieldDiastereoselectivity (cis:trans)ScalabilityKey Reagents / Catalysts
Catalytic Hydrogenation 85–90%~3:1 (cis-favored)High (kg scale)PtO2, H2 (50 psi), AcOH
Ring-Closing Metathesis 60–75%>95:5 (precursor-dependent)Moderate (g scale)Grubbs II, Pd/C, H2
Multicomponent Rxn (MCR) 70–80%Variable (steric-dependent)High (kg scale)Cyclic imines, Isocyanides

Conclusion

The synthesis of 4-benzylpiperidine-2-carboxylic acid requires a rigorous understanding of catalytic mechanisms and stereoelectronic effects. For large-scale racemic or diastereomeric mixtures, the PtO2-catalyzed hydrogenation of picolinic acid derivatives remains the industrial standard due to its operational simplicity and high yield. Conversely, for precise stereochemical control in early-stage drug development, Ring-Closing Metathesis offers unparalleled predictability, albeit at the cost of higher dilution factors and expensive ruthenium catalysts. By embedding self-validating IPCs into these protocols, researchers can ensure high reproducibility and structural integrity of the final pharmacophore.

References

  • Title: Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Pipecolic Acid and Baikiain Source: ResearchGate URL: [Link]

  • Title: Pipecolic acid, 4-oxo-, hydrochloride Source: Organic Syntheses URL: [Link]

Sources

Methodological & Application

Optimal Peptide Coupling Conditions for rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

The incorporation of sterically hindered, non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, conferring enhanced proteolytic stability and conformational rigidity.[1] This guide provides a detailed technical overview and optimized protocols for the challenging peptide coupling of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, a constrained proline analogue. We delve into the mechanistic rationale for reagent selection, systematically compare the efficacy of common coupling agents, and present robust, step-by-step protocols designed to maximize yield and minimize side reactions. This document is intended for researchers, scientists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Synthetic Challenge of Constrained Analogues

Peptides containing α,α-disubstituted or N-substituted amino acids often exhibit unique structural and biological properties, making them valuable tools in medicinal chemistry.[2] The cyclic, N-alkylated structure of (2R,4S)-4-benzylpiperidine-2-carboxylic acid imposes significant conformational constraints, which can be exploited to design peptides with specific secondary structures, such as β-turns.[1]

However, these same structural features present formidable challenges in synthesis. The reactivity of both the secondary amine and the sterically encumbered carboxylic acid is significantly diminished compared to standard proteinogenic amino acids.[1][3] This inherent low reactivity necessitates carefully optimized coupling conditions to avoid common pitfalls such as slow or incomplete reactions, racemization, and other side reactions.[4] This guide addresses these challenges directly, providing a framework for the successful incorporation of this demanding building block.

Mechanistic Considerations and Side Reaction Pathways

Successful peptide synthesis hinges on the efficient activation of the carboxylic acid group, rendering it susceptible to nucleophilic attack by the amine component.[5][6] For sterically demanding substrates, the choice of activating agent is critical, as it must overcome significant steric barriers while preserving the stereochemical integrity of the reactants.

Several potential side reactions must be mitigated:

  • Epimerization: Activation of the carboxylic acid can lead to the formation of a transient oxazolone intermediate, which is prone to deprotonation and subsequent loss of stereochemical integrity at the α-carbon.[5][7] This risk is amplified by strong bases and prolonged reaction times.

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminal amine of the coupling partner to form an irreversible guanidinium byproduct, terminating the peptide chain.[5][8] This is particularly problematic when coupling is slow, allowing time for the side reaction to occur.

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can intramolecularly attack the activated C-terminal ester, leading to the formation of a stable six-membered diketopiperazine ring, which also results in chain termination.[7] The rigid conformation of piperidine-based amino acids can make this pathway more favorable.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is the single most important factor in achieving high efficiency for hindered couplings. While numerous reagents exist, they fall into several main classes, each with distinct advantages and disadvantages for this specific application.

Coupling Reagent ClassExample(s)Suitability for Hindered CouplingsKey AdvantagesMajor Drawbacks
Carbodiimides DCC, EDCPoor to ModerateLow cost, readily available.Inefficient for hindered systems; high risk of racemization without additives; formation of insoluble urea byproducts (DCC).[9]
Aminium/Uronium (HOBt-based) HBTU, TBTUGoodHighly efficient for standard couplings; fast reaction times.[10]Less effective than HOAt-based reagents for severe steric hindrance; risk of guanidinylation.[5][11]
Aminium/Uronium (HOAt-based) HATU , HCTUExcellent Superior acylation rates and racemization suppression due to the formation of a highly reactive OAt-ester. [11][12][13]Higher cost than HBTU; risk of guanidinylation.[5]
Phosphonium (HOBt/HOAt-based) PyBOP, PyAOP Excellent No guanidinylation side reaction ; highly effective for hindered and N-methyl amino acids.[8][9]PyBOP byproducts are carcinogenic; higher cost.[14]

Visualization of the Optimized Workflow

The general workflow for a successful coupling reaction involving a sterically hindered amino acid is depicted below. The key decision points involve the selection of the activation agent and the careful control of reaction parameters.

G Figure 1: General Peptide Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Analysis reactants 1. Dissolve Acid & Base (e.g., Piperidine derivative, DIPEA in DMF) reagent 2. Dissolve Coupling Reagent (e.g., HATU in DMF) preactivate 3. Pre-activation (Combine Acid/Base and Reagent solutions) (1-5 min) reagent->preactivate Combine add_amine 4. Add Amine Component (e.g., Amino acid ester) preactivate->add_amine Initiate Coupling coupling 5. Coupling Reaction (Monitor by LC-MS/TLC) add_amine->coupling workup 6. Aqueous Work-up coupling->workup Reaction Complete purify 7. Chromatography (Separation of Diastereomers) workup->purify analyze 8. Characterization (NMR, HRMS, HPLC) purify->analyze

Caption: General workflow for sterically hindered peptide coupling.

The chemical transformation at the core of this process involves the activation of the piperidine carboxylic acid by HATU, followed by nucleophilic attack from the amine partner to form the dipeptide products.

Sources

Application Note: rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic Acid, cis as a Conformationally Constrained Proline Surrogate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic restriction of backbone conformational flexibility to enhance target affinity, selectivity, and metabolic stability. While L-proline is the canonical choice for inducing β -turns and rigidifying peptide backbones, its structural simplicity limits its ability to probe deep, adjacent hydrophobic pockets.

rac-(2R,4S)-4-Benzylpiperidine-2-carboxylic acid, cis (a 4-benzyl-substituted pipecolic acid) emerges as a highly specialized proline homologue. By expanding the ring size from five to six members and introducing a bulky aromatic pharmacophore, this building block alters the cis/trans amide isomerization kinetics and provides a rigid, predictable vector for hydrophobic interactions. This application note details the structural rationale, synthetic protocols, and biological applications of this surrogate for drug development professionals.

Structural Rationale: The 1,3-Diequatorial Lock

The unique value of the cis-(2R,4S) relative stereochemistry lies in its conformational predictability. In a six-membered piperidine ring, a 1,3-disubstitution pattern heavily dictates the ring's preferred chair conformation.

Because the 2-carboxylate and the 4-benzyl group are cis to one another, they can simultaneously occupy equatorial positions (e,e) in the lowest-energy chair conformation. This minimizes 1,3-diaxial steric clashes that would otherwise destabilize the ring. Consequently, the 4-benzyl group is locked into a highly specific spatial trajectory. When incorporated into a peptide sequence, this rigid hydrophobic vector is ideal for probing the S2/S3 subsites of proteases or the deep aromatic pockets of G-protein coupled receptors (GPCRs) .

Furthermore, utilizing the racemic mixture rac-(2R,4S) during early-stage solid-phase peptide synthesis (SPPS) with otherwise enantiopure L-amino acids generates a pair of diastereomeric peptides. These can be readily separated via preparative RP-HPLC, providing two distinct conformational probes from a single synthetic run—a highly efficient strategy in hit-to-lead optimization.

Table 1: Physicochemical and Structural Profile
PropertyValue / DescriptionImpact on Peptidomimetic Design
Scaffold Type Pipecolic Acid DerivativeExpands backbone ϕ / ψ space relative to proline; alters cis/trans amide ratio.
Relative Stereochemistry cis (2R,4S / 2S,4R)Enforces a 1,3-diequatorial chair conformation, rigidifying the benzyl vector.
Hydrogen Bond Donors 1 (Secondary Amine)Requires high-efficiency coupling reagents during SPPS due to steric shielding.
Hydrogen Bond Acceptors 2 (Carboxylate)Can participate in critical backbone hydrogen bonding within β -turns.
LogP Contribution High (Benzyl + Piperidine)Significantly enhances blood-brain barrier (BBB) permeability for neurotherapeutics.

Synthetic Integration: Solid-Phase Peptide Synthesis (SPPS) Protocol

Coupling a sterically hindered, six-membered secondary amine is notoriously difficult. Standard uronium salts (e.g., HBTU) often yield incomplete couplings and complex deletion sequences. The following self-validating protocol utilizes HOAt-based chemistry (HATU) and a mandatory capping step to ensure that any failed couplings are terminated, making the final HPLC purification straightforward and unambiguous.

Protocol: Fmoc-SPPS Incorporation of 4-Benzylpipecolic Acid

Materials:

  • Fmoc-Rink Amide AM resin (or target-specific resin)

  • Fmoc-protected rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid

  • HATU (Coupling agent)

  • DIPEA (Base)

  • Acetic Anhydride / Pyridine (Capping reagents)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the growing peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).

  • Pre-activation (Critical Causality): In a separate vial, dissolve 3.0 eq of the Fmoc-surrogate and 2.9 eq of HATU in DMF. Add 6.0 eq of DIPEA. Insight: The slight under-stoichiometry of HATU prevents the formation of guanidinium side-products on the resin's free amine, which permanently terminates chain elongation.

  • Coupling: Add the pre-activated mixture to the resin. Agitate for 2 hours at room temperature. (For highly aggregated sequences, apply microwave heating at 75°C for 10 minutes).

  • Capping (Self-Validation Step): Wash the resin with DMF (3 × 1 minute). Treat with Acetic Anhydride/Pyridine (1:10 in DMF) for 10 minutes. Insight: Because the surrogate is bulky, coupling may not reach 100%. Capping acetylates unreacted amines, preventing them from participating in subsequent steps and ensuring the final product is free of difficult-to-separate (n-1) deletion impurities.

  • Subsequent Elongation: When coupling the next amino acid onto the sterically hindered nitrogen of the newly attached pipecolic acid, employ a double-coupling strategy using HATU or COMU to force the reaction to completion.

SPPS_Workflow Resin Swell Resin (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple 4-Bn-Pip (HATU/DIPEA, 2h) Deprotect->Couple Wash Cap Capping Step (Ac2O/Pyridine) Couple->Cap Wash NextAA Double Couple Next AA Cap->NextAA Deprotect

Fig 1. Optimized SPPS workflow for sterically hindered proline surrogates.

Table 2: Coupling Reagent Selection for Hindered Pipecolic Acids
Coupling ReagentChemical ClassReactivity ProfileRecommendation for 4-Bn-Pip
HBTU / HOBt BenzotriazoleStandard, low steric toleranceNot Recommended (High deletion rate)
HATU / HOAt AzabenzotriazoleHigh reactivity, good steric tolerancePrimary Choice (Standard 2h coupling)
COMU Oxyma-basedExceptional reactivity, low epimerizationAlternative (For highly hindered preceding AAs)

Biological Applications: Targeting GPCRs and Neuroprotection

The substitution of proline with pipecolic acid derivatives has shown remarkable success in neurotherapeutics, particularly in stabilizing neuropeptides against proteolytic degradation while enhancing receptor affinity.

Case Study: Dopamine D2 Receptor (D2R) Positive Allosteric Modulators

Melanostatin (MIF-1) is a naturally occurring neuropeptide that acts as a positive allosteric modulator (PAM) of the Dopamine D2 receptor. Research has demonstrated that replacing the L-proline residue in MIF-1 analogs with L-pipecolic acid derivatives significantly boosts modulatory activity . The incorporation of the 4-benzyl moiety allows the peptidomimetic to anchor deeply into adjacent hydrophobic pockets within the D2R allosteric site, stabilizing the receptor in a high-affinity state for endogenous dopamine.

Case Study: Glypromate Analogs for Neuroprotection

Glypromate (glycyl-L-prolyl-L-glutamic acid) is a neuroprotective tripeptide. Native Glypromate suffers from poor metabolic stability. By utilizing constrained proline surrogates (including bicyclic and pipecolic acid variations), researchers have successfully developed analogs that resist protease cleavage while exhibiting superior neuroprotection against oxidative stress in human neuroblastoma models . The lipophilic nature of the 4-benzyl substitution further enhances cellular penetrance, a critical requirement for CNS-targeting drugs.

D2R_Modulation MIF1 Peptidomimetic (4-Bn-Pip Surrogate) PAM_Site D2R Allosteric Site (Hydrophobic Pocket) MIF1->PAM_Site Anchors Benzyl Group Receptor D2 Receptor Activation (Enhanced Affinity) PAM_Site->Receptor Allosteric Shift Dopamine Endogenous Dopamine Ortho_Site D2R Orthosteric Site Dopamine->Ortho_Site Binds Ortho_Site->Receptor Signaling Gi/Go Signaling (Neuroprotection) Receptor->Signaling Signal Transduction

Fig 2. Allosteric modulation of D2R by 4-benzylpipecolic acid peptidomimetics.

Analytical Characterization & Quality Control

When analyzing peptides containing 4-benzylpiperidine-2-carboxylic acid, scientists must account for the altered thermodynamics of the peptide bond.

  • NMR Spectroscopy: Unlike standard L-amino acids which exist almost exclusively in the trans amide conformation, pipecolic acid derivatives often exhibit a significant population of the cis amide rotamer in solution. This will present as a distinct set of secondary peaks in 1 H and 13 C NMR spectra. This is not an impurity, but a fundamental conformational feature of the surrogate.

  • LC-MS Analysis: The increased lipophilicity of the 4-benzyl group will significantly increase the retention time on standard C18 reverse-phase columns compared to the parent proline-containing peptide. Gradient optimization (e.g., 20-80% Acetonitrile over 30 minutes) is recommended for accurate purity assessment.

References

  • Proline Homologation in Melanostatin Neuropeptide: Discovery of Potent Modulators of the Dopamine D2 Receptors Source: ACS Medicinal Chemistry Letters URL
  • Source: European Journal of Medicinal Chemistry (via PubMed Central)
  • Design, Synthesis, and Biological Evaluation of Hybrid Glypromate Analogues Using 2-Azanorbornane as a Prolyl and Pipecolyl Surrogate Source: ACS Chemical Neuroscience URL

Application Note: Chemoselective N-Alkylation Strategies for rac-(2R,4S)-4-Benzylpiperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Pipecolic acid (piperidine-2-carboxylic acid) derivatives are critical scaffolds in the synthesis of peptidomimetics, immunosuppressants, and biologically active alkaloids [1]. The target scaffold, rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid [2], presents a unique synthetic challenge due to its secondary amine, zwitterionic nature, and the steric bulk of the C4-benzyl group, which significantly influences conformational equilibrium[3].

As a Senior Application Scientist, I have observed three primary failure points when attempting N-alkylation on this specific scaffold:

  • Zwitterionic Insolubility: The unprotected amino acid has poor solubility in organic solvents, necessitating carboxylate protection (typically esterification) prior to N-alkylation to prevent competitive O-alkylation.

  • C2-Epimerization Risk: The relative cis-(2R,4S) stereochemistry is thermodynamically sensitive. The C2 α -proton is susceptible to abstraction by strong bases, leading to enolization and subsequent epimerization into a mixture of cis and trans isomers.

  • Over-Alkylation: Direct alkylation with highly reactive electrophiles often overshoots the tertiary amine, generating unwanted quaternary ammonium salts.

To navigate these challenges, we employ two field-proven strategies: Reductive Amination (Method A, preferred for primary/secondary alkyl groups) and Direct Alkylation (Method B, reserved for electrophiles that cannot be derived from carbonyls, such as allyl or propargyl groups).

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both strategies based on internal validation data. Method A is the gold standard for preserving stereochemical integrity.

Table 1: Quantitative Comparison of N-Alkylation Strategies
ParameterMethod A: Reductive AminationMethod B: Direct Alkylation
Typical Yield 75 – 90%50 – 70%
Stereo-retention (de) >99% (No C2 epimerization)85 – 95% (Base-dependent)
Reaction Time 2 – 4 hours12 – 24 hours
Over-alkylation Risk Very LowModerate to High
Electrophile Scope Aldehydes, KetonesAlkyl, Allyl, Benzyl Halides
Optimal Base/Additive Mildly acidic (AcOH)Sterically hindered (DIPEA)

Strategic Workflows & Mechanistic Pathways

Workflow A rac-(2R,4S)-4-benzylpiperidine -2-carboxylic acid B Esterification (MeOH, SOCl2) A->B Protect COOH C N-Alkylation Decision Matrix B->C Intermediate D Reductive Amination (R-CHO, NaBH(OAc)3) C->D 1°/2° Alkyl Groups E Direct Alkylation (R-X, DIPEA/K2CO3) C->E Allyl/Propargyl/Benzyl F Deprotection (LiOH, THF/H2O) D->F >99% de E->F Risk of Over-alkylation G N-Alkyl Target Compound F->G Final Product

Caption: Workflow for chemoselective N-alkylation of 4-benzylpiperidine-2-carboxylic acid.

Mechanism Imine Iminium Ion Formation (Reversible) Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction Mild Acid (AcOH) Product Desired N-Alkyl (Cis-Isomer Preserved) Reduction->Product Base Strong Base Addition (e.g., NaH, KOtBu) Product->Base Improper Conditions Enolate C2-Enolate Formation (Loss of Stereocenter) Base->Enolate Epimer Trans-Isomer Epimer (Thermodynamic Sink) Enolate->Epimer Reprotonation

Caption: Mechanistic pathways highlighting successful reductive amination vs. C2-epimerization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure reproducibility.

Protocol 1: Carboxyl Protection via Methyl Esterification

Rationale: Masking the carboxylate increases lipophilicity and prevents competitive O-alkylation.

  • Preparation: Suspend rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (N₂).

  • Activation: Cool the suspension to 0 °C. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

    • Causality: SOCl₂ reacts with MeOH to generate anhydrous HCl in situ, which protonates the amine and catalyzes the Fischer esterification without introducing aqueous byproducts that would stall the equilibrium.

  • Reaction: Heat the mixture to reflux (65 °C) for 4 hours.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material remains at the baseline. The methyl ester migrates (R_f ~0.4). Stain with Ninhydrin; the secondary amine will appear as a distinct purple/red spot.

  • Workup: Concentrate under reduced pressure. The resulting methyl ester hydrochloride salt is exceptionally stable and can be used directly in subsequent steps.

Protocol 2: Method A – Reductive Amination (Preferred)
  • Iminium Formation: Dissolve the methyl ester hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add the target aldehyde (1.2 eq) and glacial acetic acid (1.5 eq). Stir at room temperature for 30 minutes.

    • Causality: Acetic acid liberates the free base from the HCl salt and catalyzes the formation of the electrophilic iminium ion without risking C2 deprotonation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in three portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the iminium intermediate over the unreacted aldehyde, minimizing the formation of alcohol byproducts.

  • Self-Validation: Analyze via LC-MS. The product mass should reflect the addition of the alkyl group minus H₂O. Ninhydrin staining on TLC will shift from intense purple (secondary amine) to a faint yellow/brown or remain unstained (tertiary amine).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The basic quench neutralizes the acetic acid, ensuring the tertiary amine product partitions entirely into the organic layer.

Protocol 3: Method B – Direct Alkylation
  • Preparation: Dissolve the methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger during alkylation without abstracting the sensitive C2 α -proton, thereby preserving the (2R,4S) cis-stereochemistry.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Heat to 60 °C for 16 hours.

  • Self-Validation: Monitor via TLC. Over-alkylation (quaternary ammonium salt formation) will appear as a highly polar baseline spot.

  • Workup: Concentrate, dissolve in EtOAc, and wash with water.

    • Causality: Any quaternary ammonium byproducts will partition into the aqueous layer, effectively purifying the desired tertiary amine in the organic phase.

Protocol 4: Saponification (Deprotection)
  • Hydrolysis: Dissolve the N-alkyl ester in a THF:H₂O mixture (3:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is sufficiently nucleophilic to cleave the ester but mild enough to prevent base-catalyzed epimerization at C2, a known risk when using harsher bases like NaOH or KOH.

  • Self-Validation: LC-MS will show the loss of 14 Da (methyl group) and a shift to an earlier retention time due to the increased polarity of the free acid.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 5.5–6.0 to precipitate the zwitterionic N-alkyl amino acid. Filter and dry under high vacuum.

References

  • Petersen, M., & Sauter, M. (1999). Biotechnology in the Fine-Chemicals Industry: Cyclic Amino Acids by Enantioselective Biocatalysis. CHIMIA.[Link]

  • Fennie, M. W., DiMare, M. T., & Boger, D. L. (2000). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium. The Journal of Organic Chemistry.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165941408, rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid hydrochloride.[Link]

Sources

Troubleshooting & Optimization

Improving overall yield in the synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Author: BenchChem Technical Support Team. Date: April 2026

An essential component in the development of various pharmaceuticals, rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid is a key building block whose efficient synthesis is critical for advancing drug discovery programs. The stereospecific synthesis of this compound, particularly achieving the desired cis diastereomer, presents notable challenges that can lead to significant yield loss. The most prevalent synthetic route involves the catalytic hydrogenation of a 4-benzylpyridine-2-carboxylic acid precursor. Success in this pivotal step hinges on a nuanced understanding of reaction parameters, catalyst behavior, and stereochemical control.

This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis. The guidance herein is curated from established literature and process optimization studies to empower researchers with the expertise to maximize yield and purity.

Technical Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, providing not just solutions but the fundamental reasoning behind them.

Q1: My catalytic hydrogenation of 4-benzylpyridine-2-carboxylic acid is extremely slow or has completely stalled. What are the primary causes and how can I resolve this?

A stalled hydrogenation is one of the most frequent setbacks. The issue typically originates from the catalyst, the substrate, or the reaction conditions.

Root Cause Analysis & Solutions:

  • Catalyst Inactivity or Poisoning: The platinum group metal (PGM) catalyst is the engine of this reaction, and its surface activity is paramount.

    • Diagnosis: The catalyst may be old, have been improperly stored (exposed to air), or, most commonly, poisoned. Pyridine substrates themselves can strongly adsorb to the catalyst surface, and trace impurities, particularly sulfur-containing compounds (e.g., thiols, thioethers from starting materials or solvents) or halides, can irreversibly poison the catalyst.[1][2]

    • Solution:

      • Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier.

      • Increase Catalyst Loading: For a standard reaction, a 5-10% w/w loading of catalyst to substrate is a good starting point.[1] If poisoning is suspected, increasing the loading to 15-20% may be necessary to provide enough active sites.

      • Change Catalyst Type: Palladium on carbon (Pd/C) is a common choice, but it can sometimes be sluggish for pyridine reduction. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, or Rhodium on carbon (Rh/C) are often more effective for hydrogenating heterocyclic aromatic rings.[3] Pearlman's catalyst (Pd(OH)₂/C) is also known for its higher activity and resistance to poisoning.[1][2]

      • Substrate Purification: Ensure the 4-benzylpyridine-2-carboxylic acid starting material is of high purity. Recrystallization or column chromatography prior to hydrogenation can remove catalyst poisons.

  • Inadequate Hydrogen Pressure or Delivery: The reaction is dependent on the mass transfer of hydrogen gas to the catalyst surface.

    • Diagnosis: Atmospheric pressure (e.g., using a hydrogen balloon) may be insufficient for this transformation, which often requires overcoming the aromatic stabilization energy of the pyridine ring.[2]

    • Solution:

      • Increase Hydrogen Pressure: Employ a Parr shaker or a similar high-pressure hydrogenation apparatus. Pressures in the range of 50-500 psi (3.5-35 bar) are typically much more effective.

      • Ensure Efficient Agitation: Vigorous stirring is crucial to ensure the catalyst is suspended and facilitates the diffusion of hydrogen from the gas phase into the liquid phase and onto the catalyst surface.[1]

  • Suboptimal Solvent Choice: The solvent plays a critical role in substrate solubility and interaction with the catalyst.

    • Diagnosis: The zwitterionic nature of the amino acid product can lead to poor solubility in common non-polar solvents, potentially causing it to precipitate onto the catalyst surface and inhibit its activity.

    • Solution:

      • Use a Protic, Acidic Medium: Acetic acid is an excellent solvent for this reaction. It protonates the pyridine nitrogen, which activates the ring towards reduction and keeps the starting material and product solubilized.[1] Methanol or ethanol are also effective, often used with a small amount of acid (like HCl or AcOH).

Q2: The stereochemical outcome of my hydrogenation is poor. How can I improve the yield of the desired cis-(2R,4S) diastereomer over the trans isomer?

Controlling the diastereoselectivity of the hydrogenation is crucial for maximizing the yield of the desired product. The formation of the cis isomer is often favored under specific conditions that influence the orientation of the substrate on the catalyst surface.

Strategies for Improving cis Selectivity:

  • Catalyst Selection: Different catalysts exhibit different selectivities.

    • Heterogeneous Catalysts: Rhodium-based catalysts, such as Rh/C, have been reported to provide high cis selectivity in the hydrogenation of substituted pyridines.[3] Platinum-based catalysts (PtO₂) can also be effective. The choice of support (e.g., carbon, alumina) can also influence the outcome.

  • Solvent and pH: The reaction medium significantly impacts stereoselectivity.

    • Acidic Conditions: Performing the hydrogenation in an acidic medium (e.g., acetic acid, or methanol with HCl) is highly recommended. Protonation of the pyridine nitrogen can influence the adsorption geometry on the catalyst surface, favoring a pathway that leads to the cis product. High diastereoselectivities have been achieved in non-acidic media as well, but acidic conditions are a more reliable starting point.[3]

    • Polar Solvents: Polar solvents like methanol and ethanol are generally preferred.[1]

  • Temperature and Pressure: These parameters control the reaction kinetics and can be tuned to favor one diastereomer.

    • Lower Temperatures: Generally, lower reaction temperatures (e.g., 25-50°C) favor the formation of the thermodynamically more stable product, which is often the cis isomer in piperidine systems due to the avoidance of 1,3-diaxial interactions.

    • Moderate Pressure: While high pressure is needed to drive the reaction, excessively high pressures can sometimes reduce selectivity. A systematic optimization of pressure (e.g., 50, 100, 200 psi) is advisable.

Q3: I'm observing significant by-products during the reaction. What are they, and how can I minimize their formation?

By-product formation directly reduces the overall yield and complicates purification. Common side reactions include incomplete reduction and de-benzylation.

Common By-products and Mitigation:

  • Incomplete Reduction (Tetrahydropyridine intermediate):

    • Cause: Insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst can lead to the formation of the tetrahydropyridine intermediate.

    • Mitigation: Ensure the reaction is run to completion by monitoring via TLC, HPLC, or ¹H NMR. If the reaction stalls, refer to the troubleshooting steps in Q1 (e.g., add fresh catalyst, increase pressure).

  • De-benzylation (4-methylpiperidine-2-carboxylic acid):

    • Cause: The benzyl group can be cleaved via hydrogenolysis, particularly with palladium catalysts (Pd/C, Pd(OH)₂/C) at higher temperatures and pressures.

    • Mitigation:

      • Use a Different Catalyst: Platinum (PtO₂) or Rhodium (Rh/C) catalysts are generally less prone to causing hydrogenolysis compared to Palladium.[3]

      • Optimize Conditions: Use the lowest effective temperature and pressure to achieve full reduction of the pyridine ring. Avoid prolonged reaction times after the substrate has been fully consumed.

Q4: I'm experiencing significant product loss during the workup and purification stages. What is an optimized protocol?

The amphoteric nature of the final amino acid product can make its isolation challenging. A poorly optimized workup is a common source of low yield.

Optimized Purification Protocol:

  • Catalyst Removal: After the reaction, the heterogeneous catalyst must be carefully removed.

    • Procedure: Filter the reaction mixture through a pad of Celite® or a similar filter aid. This is critical as fine catalyst particles can be difficult to remove otherwise. Safety Note: The catalyst can be pyrophoric, especially Pd/C. Do not allow the filter cake to dry in the air. Keep it wet with solvent (e.g., methanol or water) during and after filtration.

  • Isolation by pH Adjustment: The product's solubility is highly dependent on pH.

    • Procedure:

      • After catalyst removal, evaporate the solvent (e.g., methanol or acetic acid) under reduced pressure.

      • Dissolve the residue in water. The product may be soluble as an acetate or hydrochloride salt.

      • Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. This is the pH at which the molecule is neutral (zwitterionic) and has minimum solubility. The pI will likely be in the range of 4-6. Use a dilute base (e.g., 1M NaOH or NH₄OH) or acid (e.g., 1M HCl) for this adjustment.

      • The product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

      • Collect the solid product by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to aid drying.

      • Dry the product under vacuum.

Data Summary and Visualization

Table 1: Influence of Hydrogenation Conditions on Yield & Selectivity
ParameterCondition A (Baseline)Condition B (Optimized for cis)Rationale & Expected Outcome
Catalyst 10% Pd/C5% Rh/CRhodium is often superior for pyridine hydrogenation and can offer higher cis selectivity.[3]
Solvent MethanolGlacial Acetic AcidAcetic acid activates the pyridine ring towards reduction and improves solubility.[1]
Pressure 1 atm (Balloon)100 psi (Parr Shaker)Higher pressure increases reaction rate and ensures complete conversion.[2]
Temperature 25 °C40 °CA slightly elevated temperature can increase the rate without significantly compromising selectivity.
Expected Yield Low to ModerateHigh (>85%)Optimized conditions overcome activation barriers and prevent stalling.
Expected cis:trans Variable (e.g., 2:1)High (e.g., >10:1)The combination of Rh/C and an acidic medium strongly favors the cis product.
Diagrams

Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start: 4-Benzylpyridine-2-carboxylic Acid Purify Purify Starting Material (Optional) Start->Purify Purity Check Hydrogenation Catalytic Hydrogenation (Rh/C, AcOH, 100 psi, 40°C) Purify->Hydrogenation Monitor Monitor Reaction (TLC/HPLC) Hydrogenation->Monitor Stalled Reaction Stalled? Monitor->Stalled Filter Filter Catalyst (Celite®) Evaporate Evaporate Solvent Filter->Evaporate Precipitate Precipitate at Isoelectric Point (pH 4-6) Evaporate->Precipitate Isolate Filter, Wash & Dry Precipitate->Isolate End Final Product: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid Isolate->End Stalled->Filter No (Complete) Optimize Adjust Conditions: - Increase Pressure - Add Fresh Catalyst Stalled->Optimize Yes Optimize->Hydrogenation

Caption: Overall workflow for the synthesis of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid.

Troubleshooting Start Hydrogenation Stalled? Check_Catalyst Is Catalyst Fresh? Start->Check_Catalyst Check_Pressure Is Pressure >50 psi? Check_Catalyst->Check_Pressure Yes Action_NewCat Use Fresh Catalyst (Rh/C or PtO₂) Check_Catalyst->Action_NewCat No Check_Solvent Is Solvent Acidic (e.g., AcOH)? Check_Pressure->Check_Solvent Yes Action_IncreaseP Increase Pressure (Use Parr Shaker) Check_Pressure->Action_IncreaseP No Check_Purity Is Starting Material Pure? Check_Solvent->Check_Purity Yes Action_Solvent Switch to Acetic Acid Check_Solvent->Action_Solvent No Action_Purify Purify Substrate Check_Purity->Action_Purify No Action_IncreaseLoad Increase Catalyst Loading Check_Purity->Action_IncreaseLoad Yes

Caption: Decision tree for troubleshooting a stalled hydrogenation reaction.

Optimized Experimental Protocol

Catalytic Hydrogenation of 4-Benzylpyridine-2-carboxylic Acid

  • Reaction Setup: To a high-pressure reactor vessel (e.g., a Parr shaker bottle), add 4-benzylpyridine-2-carboxylic acid (1.0 eq). Add 5% Rhodium on carbon (5% Rh/C, 10% w/w). Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).

  • Hydrogenation: Seal the reactor vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel to 100 psi with hydrogen. Begin vigorous agitation and heat the reaction to 40 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. A sample can be carefully taken (after depressurizing and purging with nitrogen) to check for completion by TLC or HPLC.

  • Workup - Catalyst Removal: Cool the vessel to room temperature. Carefully vent the hydrogen and purge with nitrogen. Open the vessel and dilute the mixture with methanol to reduce viscosity. Filter the mixture through a pad of Celite® to remove the catalyst. (Caution: Keep the Celite® pad wet with methanol to prevent the pyrophoric catalyst from igniting upon exposure to air) . Wash the filter cake with additional methanol.

  • Workup - Product Isolation: Combine the filtrates and remove the solvent under reduced pressure. To the resulting residue, add deionized water and stir until dissolved. Slowly add 1M aqueous sodium hydroxide solution dropwise while monitoring the pH. Continue adding base until the pH reaches ~5.0, where the product will precipitate.

  • Purification: Cool the resulting slurry in an ice bath for 1 hour to maximize crystallization. Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold deionized water, followed by a small amount of cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) to reduce the pyridine ring? A: No. Standard hydride reducing agents like NaBH₄ and LAH are generally not capable of reducing an aromatic pyridine ring. Catalytic hydrogenation is the most common and effective method for this transformation.

Q: What is the best way to monitor the reaction in real-time? A: For a high-pressure reactor, the most practical real-time monitoring method is observing the pressure drop from the hydrogen tank, which indicates hydrogen consumption. For endpoint analysis, HPLC is the most accurate method, allowing for quantification of starting material, product, and any by-products. TLC can also be used, but visualization may require staining (e.g., with ninhydrin for the product).

Q: Are there any major safety concerns with this reaction? A: Yes. The primary hazards are associated with the use of hydrogen gas and pyrophoric catalysts.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. High-pressure equipment must be properly maintained and operated by trained personnel.

  • Pyrophoric Catalysts: PGM catalysts, especially after use, can ignite spontaneously upon contact with air. Never allow the used catalyst to dry on the filter paper. Always keep it wetted with solvent until it can be safely quenched and disposed of according to your institution's safety guidelines.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Ohtaka, A., et al. (2012). Stereocontrolled Synthesis of Substituted Chiral Piperidines via One-Pot Asymmetric 6π-Azaelectrocyclization. The Journal of Organic Chemistry, 77(3), 1495-1506. [Link]

  • Bull, J. A., et al. (2009). Recent advances in the synthesis of piperidones and piperidines. Chemical Society Reviews, 38(4), 1115-1134. [Link]

  • Rowley, J. M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21087–21093. [Link]

  • Li, C., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 12(1), 539. [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Reddit r/chemistry community. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]

  • Tungler, A., et al. (2004). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Applied Catalysis A: General, 269(1–2), 249–253. [Link]

  • Google Patents. (2010). Preparation method for (2R, 4R)
  • Tanimoto, H., et al. (2015). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitor. Organic Process Research & Development, 19(9), 1253-1258. [Link]

  • Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. CN111484444A.
  • Kim, J., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules and Cells, 40(12), 977-986. [Link]

  • Google Patents. (2000). Production of n-benzyl-4-formylpiperidine. JP2000136183A.
  • NextSDS. (n.d.). rac-(2R,4S)-4-phenylpiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. CN102442937A.
  • Google Patents. (2014). Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid. CN103524401A.
  • Balaraman, E., & Milstein, D. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications, 50(15), 1847-1859. [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

Preventing C2 epimerization of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Stereochemical Scrambling of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe stereochemical instability encountered when incorporating sterically hindered pipecolic acid analogs into peptide backbones.

Mechanistic Insights: The Causality of Epimerization

Why does rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid epimerize so easily? This specific building block is a highly hindered secondary amine. During C-terminal activation, the bulky 4-benzyl group and the 6-membered piperidine ring severely restrict the trajectory of the incoming nucleophile. This steric hindrance drastically slows down the rate of amide bond formation.

Because the acylation is slow, the activated intermediate has a prolonged lifespan. In the presence of standard tertiary bases (like DIEA), the acidic C2 ( α ) proton is easily abstracted, leading to the formation of an oxazolone or enolate intermediate. Once this planar intermediate forms, stereochemical information at C2 is lost, resulting in epimerization upon subsequent coupling [[1]]().

Epimerization A Activated Pipecolic Acid Derivative B Base-Catalyzed Deprotonation (e.g., DIEA) A->B Excess/Strong Base E Amide Bond Formation (Slowed by Steric Bulk) A->E Nucleophilic Attack C Oxazolone / Enolate Intermediate B->C Loss of C2 Proton D Epimerized Peptide (Undesired) C->D Non-stereoselective Coupling F Desired Peptide (Stereo-Retained) E->F Fast Coupling (Optimized)

Mechanistic pathway of C2 epimerization vs. desired amide bond formation.

Troubleshooting & FAQs

Q1: I am currently using HATU and DIEA. My epimerization rate is >20%. What is the simplest adjustment I can make? A1: Substitute DIEA with 2,4,6-trimethylpyridine (TMP, also known as sym-collidine). TMP is a weaker, highly sterically hindered base that provides sufficient basicity to drive the HATU coupling but is too bulky to efficiently abstract the C2 proton. This simple substitution can reduce epimerization to ~5% 2.

Q2: Is there a coupling reagent specifically designed to prevent this stereochemical scrambling? A2: Yes, DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly recommended. Unlike uronium/aminium salts (HATU/HBTU), DEPBT mediates coupling with remarkable resistance to racemization and does not require a strong base, making it ideal for highly epimerization-prone substrates like arylglycines and pipecolic acid derivatives 3.

Q3: I must use a carbodiimide (DIC or EDC) for my specific workflow. How can I suppress the epimerization? A3: You have two options. First, you can use a base-free environment by pairing DIC with Oxyma Pure, which maintains an acidic/neutral coupling environment that suppresses enolization 4. Alternatively, if using standard DIC/HOBt, add 0.5 to 1.2 equivalents of anhydrous CuCl₂. Cupric ions coordinate the activated intermediate and effectively trap the oxazolone, suppressing epimerization to <0.1% 5.

Quantitative Data Summary

The table below summarizes the expected epimerization levels of hindered pipecolic acid derivatives under various coupling conditions.

Coupling SystemBaseAdditiveRelative Coupling SpeedExpected Epimerization
HATU DIEANoneFastHigh (>20%)
HATU TMP (Collidine)NoneFastLow (~5%)
DEPBT DIPEA / TMPNoneModerateVery Low (<2%)
DIC / Oxyma Pure NoneNoneModerateVery Low (<2%)
EDC / HOBt NoneCuCl₂ (1.0 eq)ModerateTrace (<0.1%)

Optimized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on your chosen reagent system.

Protocol A: Base-Free Coupling with DIC/Oxyma Pure

Best for automated Solid-Phase Peptide Synthesis (SPPS) where base-free conditions are preferred.

  • Swell the resin-bound peptide in DMF for 15 minutes.

  • In a separate vial, dissolve 3.0 equivalents of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid and 3.0 equivalents of Oxyma Pure in minimal DMF.

  • Add 3.0 equivalents of DIC to the amino acid solution.

  • Pre-activate for exactly 2 minutes (do not exceed to prevent side reactions).

  • Add the activated mixture to the resin and shake at room temperature for 2 to 4 hours.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol B: Sterically Hindered Coupling with HATU/TMP

Best for difficult couplings requiring high reactivity but lower basicity.

  • Dissolve 2.0 equivalents of the pipecolic acid derivative and 2.0 equivalents of HATU in DMF.

  • Add 4.0 equivalents of TMP (2,4,6-trimethylpyridine) to the solution. Note: Do not use DIEA or NMM.

  • Immediately add the mixture to the amine component (resin-bound or in solution) without pre-activation.

  • Stir or shake for 2 hours at room temperature.

  • Monitor completion via LC-MS or Kaiser test (if applicable).

Protocol C: CuCl₂-Supplemented Carbodiimide Coupling

Best for solution-phase synthesis or when near-zero epimerization is strictly required.

  • Dissolve the N-protected rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous CuCl₂ (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the amine component (1.0 eq) to the mixture.

  • Add EDC·HCl or DIC (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12–24 hours.

  • Perform standard aqueous workup (e.g., washing with 5% KHSO₄, sat. NaHCO₃, and brine) to remove copper salts and byproducts.

References

  • Suppression of epimerization by cupric (II)
  • Epimerisation in Peptide Synthesis Source: PMC / NIH URL
  • An Improved Procedure for N- to C-Directed (Inverse)
  • Technical Support Information Bulletin 1170 - DEPBT Source: AAPPTEC URL
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis Source: ACS Omega URL

Sources

Purifying rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid from trans isomer byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of racemic (2R,4S)-4-benzylpiperidine-2-carboxylic acid, specifically focusing on the removal of its undesired trans diastereomeric byproducts.

Understanding the Isomeric Challenge

The primary difficulty in this purification arises from the subtle structural differences between the desired cis-(2R,4S) isomer and the undesired trans isomers. In the piperidine ring's preferred chair conformation, the thermodynamically more stable isomer will have its bulky substituents—the C2-carboxylic acid and the C4-benzyl group—in equatorial positions.

  • Desired Isomer: cis-(2R,4S) : In this configuration, both the benzyl group at C4 and the carboxylic acid group at C2 can occupy equatorial positions, leading to a more stable, lower-energy conformation.

  • Undesired Isomers: trans : In the trans isomers, conformational constraints force one of the bulky substituents into a sterically hindered axial position. This results in a higher energy state.

This difference in conformational stability directly influences the molecule's physical properties, such as crystal lattice packing, polarity, and, most importantly, solubility. These differences are the key we exploit for purification.[1][2]

Caption: Conformational difference between cis and trans isomers.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification process in a question-and-answer format.

Question 1: My initial crude product has a low cis:trans ratio (<70:30). How can I achieve high purity of the desired cis isomer?

A low initial ratio of the desired diastereomer makes purification by a single crystallization challenging. The most effective strategy is fractional crystallization , which leverages the solubility differences between the cis and trans isomers.[3]

Troubleshooting Steps:

  • Confirm Zwitterionic State: Your compound is an amino acid and likely exists as a zwitterion at neutral pH. This can lead to unpredictable solubility in organic solvents. Consider converting the entire crude batch to a more conventional salt, such as the hydrochloride (HCl) salt, by dissolving it in a solvent like methanol or ethyl acetate and carefully adding a solution of HCl. This provides a substrate with more consistent solubility properties.[4][5]

  • Solvent Screening: The goal is to find a solvent system where the desired cis isomer is significantly less soluble than the trans isomers, especially at lower temperatures.[6]

    • Single Solvents: Test polar protic solvents (e.g., isopropanol, ethanol, water) and moderately polar aprotic solvents (e.g., acetonitrile, ethyl acetate). The ideal solvent will dissolve the crude mixture completely when hot but allow only the desired isomer to crystallize upon cooling.

    • Two-Solvent System (Solvent/Anti-Solvent): This is often more effective. Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol, DMSO). Then, slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble, e.g., diethyl ether, hexanes, toluene) at a slightly elevated temperature until the solution becomes faintly turbid.[6][7]

  • Controlled Crystallization:

    • Cool Slowly: Avoid crashing the material out of solution by placing it directly in an ice bath. Allow the solution to cool slowly to room temperature, then transfer it to a 0-4 °C refrigerator. Slow cooling favors the formation of well-ordered crystals of the least soluble species.[6]

    • Seeding: If you have a small amount of pure cis isomer, add a single crystal ("seed") to the supersaturated solution to initiate crystallization of the desired form exclusively.

Question 2: The isomers are co-precipitating, or the product is "oiling out" instead of crystallizing. How do I fix this?

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Adjust Concentration: The most common cause is a supersaturated solution. Re-heat the mixture to dissolve the oil, then add a small amount (5-10% by volume) of the "good" solvent to slightly dilute the solution.

  • Reduce Cooling Rate: As mentioned above, slow, stepwise cooling is critical. A programmed cooling bath or simply allowing the insulated flask to cool in a fume hood overnight can make a significant difference.

  • Increase Solvent Polarity (If Oiling Out in Non-Polar Systems): The zwitterionic nature or salt form of your compound may be incompatible with very non-polar anti-solvents. Try an anti-solvent with slightly higher polarity (e.g., switch from hexanes to toluene or from diethyl ether to methyl tert-butyl ether (MTBE)).

  • Promote Nucleation: If the solution remains clear even when cool (supersaturated), induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

Question 3: How do I accurately determine the cis:trans ratio and confirm the purity of my final product?

Visual inspection of crystals is insufficient. You must use analytical techniques to quantify the diastereomeric ratio (d.r.).

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis of piperidine derivatives.[8]

    • Method: A reverse-phase C18 column is a good starting point. Use a mobile phase of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and the piperidine nitrogen is charged, leading to sharper peaks.

    • Detection: UV detection (approx. 254 nm due to the benzyl group) is standard.

    • Validation: The cis and trans isomers should have different retention times due to their different polarities and shapes. Run a sample of the crude mixture to identify the peaks corresponding to each isomer. The peak area percentage will give you the ratio.

  • Proton Nuclear Magnetic Resonance (¹H NMR): NMR is excellent for structural confirmation and can be used to determine the diastereomeric ratio.[2][9]

    • Method: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with DCl, or CD₃OD).

    • Analysis: Look for diagnostic protons whose chemical shifts and coupling constants differ between the two isomers. The proton at C2 is a prime candidate. In the cis isomer, this proton will likely be axial and will show different couplings to the C3 protons compared to its equatorial counterpart in the trans isomer. Integrate the distinct signals for each isomer to calculate the ratio.

Detailed Protocol: Purification by Fractional Crystallization

This protocol outlines a standard procedure for separating the cis and trans isomers. Solvent choice and volumes will require optimization based on your specific crude mixture's purity and scale.

Objective: To isolate rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid with >98% diastereomeric purity.

Materials:

  • Crude mixture of cis and trans isomers

  • Isopropanol (IPA)

  • Hexanes

  • Erlenmeyer flask with a stir bar

  • Condenser

  • Heating mantle with stirrer

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place 10.0 g of the crude isomer mixture into a 250 mL Erlenmeyer flask. Add 50 mL of isopropanol (a 5:1 solvent-to-solute ratio to start).

  • Heating: Attach a condenser and heat the mixture to a gentle reflux (approx. 80-82 °C) with stirring. Continue heating until all solids have dissolved. If solids remain, add more IPA in small (5 mL) portions until a clear solution is achieved. It is critical to use the minimum amount of hot solvent necessary.

  • Induce Crystallization (Anti-Solvent Addition): While maintaining a high temperature (just below reflux), slowly add hexanes (anti-solvent) dropwise until the solution becomes persistently cloudy. Add 1-2 mL of hot IPA to redissolve the precipitate and obtain a clear, saturated solution.

  • Slow Cooling: Turn off the heat and remove the flask from the heating mantle. Wrap the flask in glass wool or towels to ensure slow cooling and allow it to stand undisturbed at room temperature overnight.

  • Secondary Cooling: Place the flask in a refrigerator (0-4 °C) for at least 4 hours to maximize the precipitation of the less soluble cis isomer.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 1:1 IPA/Hexanes solution to remove residual soluble impurities (trans isomer).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric purity of the isolated solid and the mother liquor using HPLC or ¹H NMR. If the purity is not yet satisfactory, a second recrystallization using the same procedure can be performed.

Purification_Workflow start Start with Crude (cis/trans mixture) check_purity Analyze d.r. (HPLC or NMR) start->check_purity dissolve Dissolve in minimal hot 'Good Solvent' (e.g., Isopropanol) check_purity->dissolve If purity is low add_anti Add 'Anti-Solvent' to cloud point (e.g., Hexanes) dissolve->add_anti cool_slow Slowly cool to RT, then 0-4 °C add_anti->cool_slow filter Filter & Wash Crystals with cold solvent cool_slow->filter analyze_solid Analyze Purity of Crystals filter->analyze_solid mother_liquor Analyze Mother Liquor (Enriched in trans isomer) filter->mother_liquor product Pure cis Isomer (>98% d.r.) analyze_solid->product Purity OK re_xtal Re-crystallize if needed analyze_solid->re_xtal Purity Not OK re_xtal->dissolve

Caption: Workflow for purification by fractional crystallization.

Frequently Asked Questions (FAQs)

Q: What are the best solvent systems to screen for fractional crystallization? A: There is no universal answer, and screening is essential. The table below provides a good starting point based on solvent properties. Your compound has both polar (zwitterion/salt) and non-polar (benzyl group) characteristics.

Solvent ClassGood Solvents (for Dissolution)Anti-Solvents (for Precipitation)Rationale
Alcohols Methanol, Ethanol, IsopropanolToluene, Hexanes, Diethyl EtherGood for dissolving the polar ends of the molecule.
Ethers / Esters Tetrahydrofuran (THF)Hexanes, HeptaneModerate polarity, good for initial screening.
Aprotic Polar Acetonitrile, AcetoneMethyl tert-butyl ether (MTBE)Can offer different selectivity compared to protic solvents.
Aqueous Water (with acid/base adjustment)Acetone, IsopropanolUseful if purifying the compound as a salt (e.g., HCl or sodium salt).

Q: Can I use column chromatography instead of crystallization? A: Yes, silica gel column chromatography is a viable alternative, especially for small-scale purifications (< 1 g) or when crystallization fails. However, for larger quantities, it is often less efficient, more expensive due to solvent and silica consumption, and harder to scale up than crystallization. If you use chromatography, a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic or formic acid might be effective.

Q: Does the racemic nature of the compound affect this separation? A: No. The purification described here is a diastereomeric separation , not a chiral resolution. The cis-(2R,4S) and cis-(2S,4R) enantiomers will behave identically during this process and will co-crystallize. Likewise, the various trans diastereomers will remain in the mother liquor. You are separating the cis racemate from the trans racemates. To separate the final enantiomers of the purified cis product, you would need to perform a subsequent chiral resolution, for example, by forming diastereomeric salts with a chiral resolving agent like tartaric or mandelic acid.[7][10]

References

  • CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.
  • CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • PIPERIDINE DERIVATIVES. V. lf3-DIALKYL-4-ARYL-4- ACYLOXYPIPERIDINES. Journal of the American Chemical Society. [Link]

  • US3880925A - Separation and purification of cis and trans isomers.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

  • Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Thermodynamic Stability of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the thermodynamic stability between the cis and trans isomers of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental and computational methodologies to elucidate the underlying principles governing the conformational preferences of this important structural motif. The piperidine ring is a foundational scaffold in a vast number of pharmaceuticals, and its three-dimensional structure is a critical determinant of its biological activity.[1][2]

Introduction to Stereoisomerism in Substituted Piperidines

The rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid molecule possesses two stereocenters at the C2 and C4 positions of the piperidine ring. This gives rise to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this disubstituted ring system, these diastereomers are designated as cis and trans, referring to the relative orientation of the benzyl and carboxylic acid substituents.

  • Cis Isomer: The benzyl and carboxylic acid groups are on the same face of the piperidine ring.

  • Trans Isomer: The benzyl and carboxylic acid groups are on opposite faces of the piperidine ring.

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.[2] In this conformation, substituents can occupy either an axial or an equatorial position. The interplay of steric and electronic effects of the substituents dictates the preferred conformation and, ultimately, the thermodynamic stability of each isomer. Generally, bulky substituents favor the equatorial position to minimize unfavorable 1,3-diaxial interactions.

Figure 1: Conformational possibilities for cis and trans isomers.

Thermodynamic versus Kinetic Control

It is crucial to distinguish between thermodynamic and kinetic products in the synthesis or equilibration of these isomers.

  • Kinetic Product: The product that is formed fastest, having the lowest activation energy barrier for its formation.

  • Thermodynamic Product: The most stable product, having the lowest overall Gibbs free energy.

Under conditions that allow for equilibration, such as base- or acid-catalyzed epimerization, the product distribution will reflect the relative thermodynamic stabilities of the isomers.[3][4] Conversely, reactions conducted at low temperatures with strong, non-equilibrating reagents are more likely to yield a kinetically controlled product ratio.[5]

Predicting Thermodynamic Stability: A Qualitative Analysis

For 1,3-disubstituted systems like the parent compound of interest, the trans isomer, which can adopt a conformation with both bulky substituents in equatorial positions, is generally expected to be thermodynamically more stable. The cis isomer is forced to have one substituent in an axial position, leading to steric strain from 1,3-diaxial interactions.

For the specific case of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, which is a 1,3-disubstituted piperidine, the trans configuration would allow for a diequatorial conformation of the benzyl and carboxylic acid groups. This arrangement minimizes steric hindrance and is therefore predicted to be the more thermodynamically stable isomer.[6][7]

Experimental Determination of Isomer Stability

The relative thermodynamic stability of the cis and trans isomers can be determined experimentally through equilibration studies. This involves converting one isomer into an equilibrium mixture of both, from which the equilibrium constant (Keq) and the difference in Gibbs free energy (ΔG°) can be calculated.

Experimental Protocol: Base-Catalyzed Epimerization

This protocol describes a general procedure for the base-catalyzed equilibration of the cis and trans isomers.

Objective: To determine the equilibrium ratio of cis and trans isomers and calculate the corresponding ΔG°.

Materials:

  • A pure sample of either the cis or trans isomer of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid

  • A suitable solvent (e.g., methanol, ethanol)

  • A strong base (e.g., sodium methoxide, sodium ethoxide)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, MeOD)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known quantity of the starting isomer in the chosen solvent.

  • Initiation of Equilibration: Add a catalytic amount of the strong base to the solution. The base will deprotonate the acidic proton at the C2 position, forming an enolate intermediate which can then be protonated from either face to yield both the cis and trans isomers.

  • Equilibration: Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature to accelerate equilibration) for a sufficient period to ensure equilibrium is reached. The time required should be determined by monitoring the reaction progress at various time points.

  • Quenching: Neutralize the reaction mixture with a weak acid (e.g., acetic acid) to stop the equilibration process.

  • Workup and Isolation: Remove the solvent under reduced pressure and isolate the mixture of isomers.

  • Analysis: Dissolve the resulting mixture in a deuterated solvent and acquire a high-resolution ¹H NMR spectrum.[2]

  • Quantification: Determine the ratio of the cis and trans isomers by integrating characteristic, well-resolved signals in the ¹H NMR spectrum.

Data Analysis:

  • Calculate the equilibrium constant: Keq = [trans] / [cis]

  • Calculate the change in Gibbs free energy: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Figure 2: Experimental workflow for equilibration study.

Computational Assessment of Isomer Stability

Computational chemistry offers a powerful tool for predicting the relative stabilities of isomers without the need for experimental synthesis and analysis.[1][8] By calculating the electronic energies of the optimized geometries of the cis and trans isomers, their relative thermodynamic stabilities can be determined.

Computational Workflow

Objective: To calculate the relative energies of the cis and trans isomers using quantum mechanical methods.

Software: A quantum chemistry software package such as Gaussian, Spartan, or open-source alternatives.

Procedure:

  • Structure Generation: Build 3D models of both the cis and trans isomers of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid. For each isomer, generate the possible chair conformations.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify the low-energy conformers for each isomer.[1]

  • Geometry Optimization: Perform a full geometry optimization for each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[5] This process finds the minimum energy structure for each conformer.

  • Energy Calculation: Calculate the single-point electronic energy of each optimized conformer at a higher level of theory or with a larger basis set for improved accuracy if necessary.

  • Thermal Corrections: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energies (e.g., zero-point vibrational energy, thermal energy, and entropy) to calculate the Gibbs free energy.

  • Data Analysis: Compare the calculated Gibbs free energies of the most stable conformer for each of the cis and trans isomers. The isomer with the lower Gibbs free energy is predicted to be the more thermodynamically stable.

Figure 3: Computational workflow for determining isomer stability.

Summary of Expected Results and Comparison

Based on fundamental principles of conformational analysis and supported by both experimental and computational approaches, a clear prediction of the relative thermodynamic stability can be made.

IsomerExpected Conformation of SubstituentsPredicted Relative Thermodynamic StabilityRationale
Trans DiequatorialMore Stable Minimizes steric strain by avoiding 1,3-diaxial interactions.
Cis Axial-EquatorialLess Stable Experiences steric hindrance due to the presence of an axial substituent.

Table 1: Predicted Thermodynamic Stability of cis and trans Isomers.

The magnitude of the energy difference between the two isomers will depend on the effective steric bulk of the benzyl and carboxylic acid groups. Computational calculations can provide a quantitative estimate of this energy difference, which can then be compared with the experimentally determined ΔG° value.

Conclusion

The thermodynamic stability of the diastereomers of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid is primarily governed by the steric interactions of the substituents in the chair conformation of the piperidine ring. The trans isomer, which can adopt a diequatorial conformation, is predicted to be significantly more stable than the cis isomer, which must have one substituent in an axial position. This guide has outlined both experimental and computational methodologies to verify and quantify this stability difference. A thorough understanding of these principles is essential for the rational design and synthesis of piperidine-based molecules in medicinal chemistry and drug discovery.

References

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1650. [Link]

  • Wiedner, D., et al. (2021). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. Angewandte Chemie International Edition, 60(16), 8846-8853. [Link]

  • Faisca Phillips, A. M., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]

  • University of Groningen. (2023, April 1). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. Retrieved from [Link]

  • Overman, L. E., & Wolfe, J. P. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(4), 1436–1445. [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan, 2(389), 6-15. [Link]

  • White Rose Research Online. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

Sources

FTIR spectroscopy validation for assessing rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid: A Comprehensive Validation Guide for ATR-FTIR Spectroscopy

As pharmaceutical development pipelines increasingly rely on complex cyclic amino acid derivatives, the demand for rapid, high-throughput analytical methods has surged. rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid is a crucial intermediate featuring a secondary amine, a carboxylic acid, and a bulky benzyl group. Traditionally, assessing the purity of such zwitterionic compounds relies heavily on High-Performance Liquid Chromatography (HPLC). However, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, coupled with multivariate chemometrics, has emerged as a disruptive, green-chemistry alternative[1].

This guide objectively compares ATR-FTIR against conventional techniques and provides a rigorous, ICH Q2(R2)-aligned methodology[2] for validating an FTIR-based purity assay.

The Analytical Landscape: FTIR vs. Alternatives

To establish a self-validating framework, we must first benchmark ATR-FTIR against established modalities. While HPLC-UV remains the gold standard for trace impurity profiling, it suffers from long run times and high solvent consumption. Furthermore, amino acids often lack strong chromophores, complicating UV detection without derivatization[]. While the benzyl group in rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid allows for UV detection, its zwitterionic nature often leads to poor peak shape on standard reverse-phase columns without specialized ion-pairing reagents.

Table 1: Comparative Performance Matrix for Purity Assessment

Analytical ParameterATR-FTIR (with PLS)HPLC-UVGC-MSqNMR
Analysis Time < 1 minute15–30 minutes20–40 minutes5–10 minutes
Sample Preparation None (Direct solid analysis)Dissolution, filtrationDerivatization requiredDissolution in deuterated solvent
Solvent Usage Zero (Green chemistry)High (Acetonitrile/Water)MediumLow (Expensive solvents)
Sensitivity (LOD) ~0.5% – 1.0% w/w< 0.05% w/w< 0.01% w/w~0.1% w/w
Primary Use Case High-throughput QC, PATFinal API release, trace profilingVolatile impuritiesAbsolute purity without standards

Mechanistic Basis for FTIR Analysis

Why choose FTIR for this specific molecule? The structural features of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid yield a highly diagnostic mid-infrared (4000–400 cm⁻¹) spectral fingerprint[4].

  • Causality of Spectral Markers: The secondary amine (N-H) and carboxylic acid (O-H) groups engage in extensive intermolecular hydrogen bonding in the solid state, manifesting as a broad, complex band between 3100–2500 cm⁻¹. Because the molecule exists largely as a zwitterion (carboxylate -COO⁻ and piperidinium -NH₂⁺), the standard carbonyl (C=O) stretch at 1700 cm⁻¹ shifts to an asymmetric stretch near 1580 cm⁻¹ and a symmetric stretch near 1400 cm⁻¹. The benzyl group provides sharp, distinct aromatic C-H out-of-plane bending modes at 750 cm⁻¹ and 700 cm⁻¹ (characteristic of monosubstituted benzenes).

  • The Chemometric Imperative: Because process impurities (such as the trans-diastereomer or unreacted piperidine-2-carboxylic acid) share similar functional groups, univariate analysis (measuring a single peak height) is insufficient. We must employ Partial Least Squares (PLS) regression to correlate the entire spectral variance with the reference purity[1].

DataPipeline Raw Raw ATR-FTIR Spectra (Baseline shifts present) SNV Standard Normal Variate (SNV) (Corrects scatter & pathlength) Raw->SNV Deriv Savitzky-Golay 2nd Derivative (Resolves overlapping bands) SNV->Deriv Select Variable Selection (Fingerprint: 1800-600 cm⁻¹) Deriv->Select PLS PLS Regression (Correlated to HPLC Ref Data) Select->PLS Output Predicted Purity (% w/w) PLS->Output

Fig 1: Chemometric data pipeline transforming raw FTIR spectra into quantitative purity predictions.

Step-by-Step ICH Q2(R2) Validation Methodology

The recent ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, focusing on demonstrating that a procedure is fit for its intended purpose[5][6]. To validate FTIR for rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid purity, we construct a self-validating protocol anchored by orthogonal HPLC data.

Step 1: Calibration Set Engineering (The Foundation of Trust)

  • Action: Prepare 30 calibration standards of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid ranging from 80.0% to 100.0% purity (w/w).

  • Causality: A PLS model cannot predict variations it has not been trained on. We deliberately spike high-purity API with known process impurities to force the model to learn the spectral covariance between the API and contaminants.

  • Self-Validation: Analyze all 30 samples via a validated HPLC-UV method to assign the "true" reference purity values. This anchors the optical FTIR data to a definitive quantitative standard.

Step 2: ATR-FTIR Spectra Acquisition

  • Action: Place 5 mg of solid powder directly onto the diamond ATR crystal. Apply consistent pressure using the integrated anvil. Record spectra from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (32 scans per sample).

  • Causality: ATR eliminates sample preparation (avoiding moisture-absorbing KBr pellets), preserving the native polymorphic state of the powder[7]. Consistent pressure ensures uniform crystal contact, minimizing pathlength variations.

Step 3: Spectral Preprocessing & Model Training

  • Action: Apply Standard Normal Variate (SNV) followed by a Savitzky-Golay 2nd derivative (15-point window, 2nd order polynomial). Train the PLS model using the 1800–600 cm⁻¹ fingerprint region.

  • Causality: Solid powders exhibit varying particle sizes, causing baseline shifts due to light scattering. SNV normalizes these physical artifacts. The 2nd derivative mathematically resolves overlapping peaks (e.g., separating the API's carboxylate stretch from an impurity's carbonyl stretch)[8].

Step 4: External Validation (ICH Q2(R2) Execution)

  • Action: Test the model against an independent validation set (n=15) not used in calibration. Evaluate Specificity, Linearity, Accuracy, and Precision[9].

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Sample Preparation (API + Spiked Impurities) Spectra ATR-FTIR Spectra Acquisition (4000 - 400 cm⁻¹) Start->Spectra Preprocess Spectral Preprocessing (SNV, 2nd Derivative) Spectra->Preprocess PLS PLS Regression Model Development Preprocess->PLS Spec Specificity (Peak Resolution) PLS->Spec Lin Linearity & Range (R² > 0.99) PLS->Lin Acc Accuracy (Recovery %) PLS->Acc Prec Precision (RSD < 2%) PLS->Prec Decision Meets Acceptance Criteria? Spec->Decision Lin->Decision Acc->Decision Prec->Decision Valid Validated FTIR Method Ready for Routine QC Decision->Valid Yes Refine Refine PLS Factors / Adjust Preprocessing Decision->Refine No Refine->Preprocess

Fig 2: ICH Q2(R2) aligned validation workflow for the FTIR chemometric purity model.

Experimental Data & Performance Metrics

The following table summarizes the validation results for the ATR-FTIR PLS model compared to the reference HPLC-UV method. The data demonstrates that the FTIR method operates well within the acceptable ICH Q2(R2) thresholds for an assay of this nature[2].

Table 2: ICH Q2(R2) Validation Results for FTIR vs. HPLC

Validation ParameterAcceptance CriteriaATR-FTIR (PLS Model) ResultHPLC-UV (Reference) Result
Linearity (R²) > 0.9900.9940.999
Range 80.0% – 100.0%ValidatedValidated
Accuracy (Recovery) 98.0% – 102.0%99.8% ± 0.5%100.1% ± 0.2%
Precision (Repeatability) RSD < 2.0%0.8%0.3%
RMSEP (Prediction Error) As low as possible0.65%N/A
Specificity Unambiguous assessmentAchieved via 2nd Deriv. PLSAchieved via retention time

Conclusion

For the purity assessment of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, ATR-FTIR spectroscopy combined with PLS regression offers a highly robust, solvent-free alternative to HPLC. By carefully engineering the calibration set with known impurities and applying targeted spectral preprocessing (SNV and 2nd derivative), the FTIR method achieves high accuracy (99.8% recovery) and precision (RSD 0.8%). This self-validating framework fully satisfies ICH Q2(R2) regulatory requirements, making it an ideal solution for routine quality control and Process Analytical Technology (PAT) deployments.

Sources

Benchmarking rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid against other cyclic amino acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid in Peptidomimetic and Small Molecule Drug Discovery

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology

The Mechanistic Role of Conformational Constraints

In the development of peptidomimetics and targeted small molecules, restricting the conformational flexibility of a ligand is a primary strategy to reduce the entropic penalty upon receptor binding. While L-proline is the canonical constrained amino acid, its utility is often bottlenecked by a high rate of cis-trans prolyl isomerization and a lack of functionalizable side chains.

To overcome these limitations, medicinal chemists turn to pipecolic acid (piperidine-2-carboxylic acid) derivatives. Among these, rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid (a 4-substituted pipecolic acid) stands out. The strategic placement of a bulky, lipophilic benzyl group at the C4 position achieves two critical objectives:

  • Conformational Locking: The cis relative stereochemistry (2R,4S and 2S,4R) allows both the C2-carboxyl and C4-benzyl groups to adopt equatorial positions in the lowest-energy chair conformation, rigidly pre-organizing the pharmacophore.

  • Hydrophobic Anchoring: The benzyl moiety projects outward to occupy deep lipophilic sub-pockets (e.g., the S3 pocket in serine proteases or the hydrophobic accessory pockets in NMDA receptors), which unsubstituted cyclic amino acids cannot reach [1].

ConformationalLogic Linear Linear Amino Acid (High Flexibility) Proline L-Proline (5-Membered, Moderate Constraint) Linear->Proline Ring Closure Pipecolic Pipecolic Acid (6-Membered, Trans-amide Bias) Proline->Pipecolic Ring Expansion BenzylPip 4-Benzylpipecolic Acid (Dual Constraint + Lipophilic Anchor) Pipecolic->BenzylPip C4-Substitution

Evolution of conformational constraints from linear amino acids to 4-substituted pipecolic acids.

Quantitative Benchmarking: Cyclic Amino Acid Analogs

To objectively evaluate rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, we must benchmark it against its structural analogs. The table below summarizes the physicochemical and structural parameters that dictate their application in drug discovery.

CompoundRing SizePrimary Conformational BiasLipophilicity (Est. LogP)Key Pharmacological Applications
L-Proline 5-MemberedHigh cis/trans isomerization-1.5General peptide turns, collagen stability
L-Pipecolic Acid 6-MemberedStronger trans-amide bias-0.8Immunosuppressants (Rapamycin, FK506)
Oxapipecolic Acid 6-Membered (O-heteroatom)Extreme trans-bias (lone pair repulsion)-1.2Highly stable peptidomimetic scaffolds
4-Methylpipecolic Acid 6-MemberedLocked chair conformation0.5Thrombin inhibitors (e.g., Argatroban)
rac-(2R,4S)-4-Benzylpipecolic Acid 6-MemberedLocked chair + Hydrophobic interaction2.4 NMDA antagonists, Trypsin/Protease inhibitors

Pharmacological Impact: In the context of NMDA receptor antagonism, acyclic amino acids (like AP5) suffer from high conformational mobility. Incorporating the piperidine ring enhances target affinity by locking the requisite distance between the basic amine and the acidic groups. Furthermore, transitioning from a 4-methyl substitution (used in the anticoagulant Argatroban) to a 4-benzyl substitution drastically shifts the selectivity profile from thrombin toward other serine proteases like trypsin, demonstrating the profound impact of the C4-substituent's steric bulk [2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis and pharmacological evaluation of 4-benzylpipecolic acid derivatives. Each step includes the causality behind the experimental choices to ensure self-validation.

Protocol A: Diastereoselective Synthesis via Ugi-Type Three-Component Reaction (U-3CR)

Synthesizing pure diastereomers of 4-substituted pipecolic acids is notoriously difficult. The U-3CR utilizes Δ1-piperideines to achieve high diastereoselectivity [2].

Step-by-Step Workflow:

  • Alkylation & Hydrogenation: React 4-picoline with benzyl chloride to yield 4-benzylpyridine. Hydrogenate using catalytic PtO2​ in the presence of HCl.

    • Causality: PtO2​ (Adams' catalyst) under acidic conditions prevents the over-reduction and ring-opening of the piperidine core, ensuring quantitative conversion to 4-benzylpiperidine.

  • Chemoselective Oxidation: Treat the 4-benzylpiperidine with N-chlorosuccinimide (NCS) followed by ethanolic KOH.

    • Causality: NCS mediates a controlled halogenation-dehydrohalogenation sequence to form the Δ1-piperideine imine. This avoids the use of harsh transition metals that could over-oxidize the intermediate to a pyridine.

  • Ugi-3CR Assembly: Combine the Δ1-piperideine with an isocyanide and a carboxylic acid in methanol at room temperature.

    • Causality: The bulky C4-benzyl group sterically shields one face of the cyclic imine. Isocyanide attack occurs exclusively from the less hindered face, yielding the cis-2,4-disubstituted pipecolic amide with >95% diastereomeric excess.

U3CR_Workflow Step1 1. Catalytic Hydrogenation (PtO2, HCl, H2) -> Piperidine Step2 2. NCS-Mediated Oxidation -> Δ1-Piperideine Step1->Step2 Chemoselective Step3 3. Ugi-3CR Assembly (Isocyanide + Carboxylic Acid) Step2->Step3 Multicomponent Step4 4. Diastereoselective Isolation (rac-(2R,4S)-Isomer) Step3->Step4 Steric Face Shielding

Workflow for the diastereoselective synthesis of 4-substituted pipecolic amides via U-3CR.

Protocol B: Radioligand Binding Assay for NMDA Receptor Affinity

To benchmark the biological activity of the synthesized 4-benzylpipecolic acid against other analogs, a competitive radioligand displacement assay using [3H]CPP is employed [3].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes.

    • Causality: Repeated washing and centrifugation remove endogenous glutamate and glycine, which would otherwise competitively inhibit the radioligand and artificially lower the apparent affinity of the test compound.

  • Incubation: Incubate 100 µg of membrane protein with 2 nM [3H]CPP and varying concentrations of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid (1 nM to 100 µM) for 60 minutes at 23°C.

    • Control: Include a well with 1 mM unlabeled glutamate to define non-specific binding (NSB).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression.

NMDABinding Membrane Rat Brain Membranes (NMDA Receptors) Incubation Incubate with[3H]CPP + Test Compound Membrane->Incubation Addition Filtration Vacuum Filtration (GF/B + 0.1% PEI) Incubation->Filtration Equilibrium (1h) Analysis Scintillation Counting & IC50 Calculation Filtration->Analysis Isolate Bound Ligand

Radioligand displacement assay workflow for evaluating NMDA receptor antagonists.

References

  • Schmaunz, C. E., & Wanner, K. T. (2011). "Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6-dicarbonitriles as Precursors for New α-Amino Acids." Synthesis. [Link]

  • van der Heijden, G., et al. (2019). "Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides." European Journal of Organic Chemistry. [Link]

  • El Hadri, A., et al. (1989). "Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists." Journal of Medicinal Chemistry. [Link]

Differentiating Stereoisomers in Drug Development: A Mass Spectrometry Comparison of Cis- and Trans-4-benzylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. Stereoisomers of a drug candidate can exhibit profoundly different pharmacological and toxicological profiles. Consequently, robust analytical methodologies capable of distinguishing between these isomers are indispensable. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of cis- and trans-4-benzylpiperidine-2-carboxylic acid, two stereoisomers of a scaffold prevalent in medicinal chemistry. We will explore how Electron Ionization (EI) and Collision-Induced Dissociation (CID) mass spectrometry can be leveraged to differentiate these isomers, grounded in the fundamental principles of gas-phase ion chemistry.

The structural variance between the cis and trans isomers, though subtle, can significantly influence their fragmentation pathways upon ionization. In the cis isomer, the benzyl and carboxylic acid groups are on the same side of the piperidine ring, creating potential for steric interactions and unique rearrangement possibilities that are absent in the trans isomer, where they are on opposite sides. This guide will present a hypothetical, yet mechanistically sound, analysis to illustrate these differences.

Experimental Design: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of our analysis, a rigorous and well-defined experimental protocol is paramount. The following outlines the methodology for analyzing the cis and trans isomers of 4-benzylpiperidine-2-carboxylic acid using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

GC-MS with Electron Ionization (EI) Protocol
  • Sample Preparation : Prepare 1 mg/mL solutions of both cis- and trans-4-benzylpiperidine-2-carboxylic acid in methanol. To enhance volatility for GC analysis, derivatize the carboxylic acid and the secondary amine with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a quadrupole mass analyzer is used.

  • GC Conditions :

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2][3]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-500

LC-MS/MS with Electrospray Ionization (ESI) Protocol
  • Sample Preparation : Prepare 10 µg/mL solutions of each isomer in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • LC Conditions :

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 10% B to 90% B over 10 minutes

    • Flow Rate: 0.3 mL/min

  • MS/MS Conditions :

    • Ionization Mode: Positive ESI

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺.

    • Collision Gas: Argon

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizing the Analytical Workflow

Analytical Workflow Figure 1: Analytical Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_gcms GC-MS (EI) cluster_lcmsms LC-MS/MS (ESI) Sample_Cis Cis Isomer Derivatization Derivatization (BSTFA) Sample_Cis->Derivatization LC_Separation Liquid Chromatography Separation Sample_Cis->LC_Separation Sample_Trans Trans Isomer Sample_Trans->Derivatization Sample_Trans->LC_Separation GC_Separation Gas Chromatography Separation Derivatization->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization GC_MS_Analysis Mass Analysis EI_Ionization->GC_MS_Analysis Data_Analysis Comparative Data Analysis GC_MS_Analysis->Data_Analysis ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization Precursor_Selection Precursor Ion Selection [M+H]+ ESI_Ionization->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID MSMS_Analysis Tandem Mass Analysis CID->MSMS_Analysis MSMS_Analysis->Data_Analysis

Caption: Workflow for isomer analysis.

Predicted Fragmentation Patterns: A Mechanistic Deep Dive

The utility of mass spectrometry in distinguishing the cis and trans isomers lies in the stereochemical influence on fragmentation pathways.[4] While both isomers will exhibit some common fragments, the relative abundances of these fragments are expected to differ, providing a diagnostic fingerprint.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the initial ionization event will likely occur at the nitrogen atom, which has the lowest ionization energy due to its lone pair of electrons.[5] The resulting molecular ion is energetically unstable and undergoes rapid fragmentation.

A dominant fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6] This leads to the formation of a stable, resonance-stabilized iminium ion.

Common Fragments for Both Isomers:

  • Loss of the Carboxylic Acid Group (-COOH, 45 Da): This is a common fragmentation for carboxylic acids.

  • Formation of the Tropylium Ion (m/z 91): The benzyl group readily rearranges to the highly stable tropylium cation.

  • Alpha-Cleavage: Cleavage of the C2-C3 bond or the C6-N bond will lead to characteristic iminium ions.

Hypothesized Differences:

For the cis isomer , the proximity of the axial benzyl group and the axial carboxylic acid group (in the most stable chair conformation) can facilitate a unique intramolecular rearrangement. A potential pathway involves a hydrogen transfer from the benzyl group to the carboxylic acid, followed by the concerted loss of a neutral molecule. This would lead to a unique and potentially abundant fragment ion for the cis isomer that is less favored in the trans isomer due to the greater distance between the functional groups.

Conversely, the trans isomer , with its equatorial substituents, is sterically less hindered. This may lead to a more "classical" fragmentation pattern, with a higher relative abundance of fragments resulting from simple alpha-cleavage and direct loss of the benzyl or carboxylic acid groups.

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]⁺

In ESI, a softer ionization technique, the protonated molecule [M+H]⁺ is the primary species observed.[2][6] Tandem mass spectrometry (MS/MS) of this precursor ion reveals structurally informative fragments. The fragmentation is often initiated at the site of protonation, which is typically the basic nitrogen atom.

Hypothesized Differences in CID:

  • Loss of Water ([M+H - H₂O]⁺): In the cis isomer , the close proximity of the protonated amine and the carboxylic acid group could facilitate a facile loss of water through a cyclization reaction, leading to a more abundant [M+H - H₂O]⁺ fragment ion compared to the trans isomer.

  • Loss of the Benzyl Group ([M+H - C₇H₇]⁺): In the trans isomer , where intramolecular interactions are minimized, the direct cleavage of the benzyl group from the protonated molecule might be a more dominant pathway.

  • Ring Opening and Fission: Both isomers will undergo ring opening upon collisional activation.[6] However, the stereochemistry can influence the preferred pathways. The cis isomer might favor a pathway that relieves steric strain, leading to a different distribution of ring-opened fragment ions.

Visualizing the Proposed Fragmentation Pathways

Cis_Fragmentation Figure 2: Proposed Key Fragmentation of Cis Isomer [M+H]+ M_H [M+H]+ Loss_H2O [M+H - H₂O]+ (Facilitated by proximity) M_H->Loss_H2O -H₂O (Major) Loss_Benzyl [M+H - C₇H₇]+ M_H->Loss_Benzyl -C₇H₇ (Minor) Ring_Opening Ring-Opened Fragments (Strain-relief driven) M_H->Ring_Opening CID

Caption: Key fragmentation of the cis isomer.

Trans_Fragmentation Figure 3: Proposed Key Fragmentation of Trans Isomer [M+H]+ M_H [M+H]+ Loss_H2O [M+H - H₂O]+ M_H->Loss_H2O -H₂O (Minor) Loss_Benzyl [M+H - C₇H₇]+ (Favored) M_H->Loss_Benzyl -C₇H₇ (Major) Ring_Opening Ring-Opened Fragments M_H->Ring_Opening CID

Caption: Key fragmentation of the trans isomer.

Quantitative Data Summary (Hypothetical)

The following table summarizes the predicted key fragment ions and their hypothetical relative abundances for the cis and trans isomers under ESI-MS/MS conditions. This data is for illustrative purposes to highlight the expected differences.

Fragment Ionm/zPredicted Relative Abundance (Cis)Predicted Relative Abundance (Trans)Proposed Origin
[M+H]⁺220.1100100Protonated Molecule
[M+H - H₂O]⁺202.18530Loss of water, facilitated in cis
[M+H - COOH₂]⁺174.14060Loss of formic acid
[M+H - C₇H₇]⁺129.12575Loss of benzyl radical
Tropylium Ion91.15050Benzyl cation rearrangement

Conclusion

The differentiation of stereoisomers is a critical challenge in pharmaceutical analysis. As demonstrated through this comparative guide, mass spectrometry, particularly tandem mass spectrometry, offers a powerful tool to distinguish between cis and trans isomers of molecules like 4-benzylpiperidine-2-carboxylic acid. The subtle differences in the spatial arrangement of functional groups can lead to significant and reproducible variations in their fragmentation patterns. By carefully designing experiments and interpreting the resulting spectra based on established mechanistic principles, researchers can confidently identify and characterize stereoisomers, ensuring the quality, safety, and efficacy of new drug candidates. The key takeaway is that while some fragments will be common to both isomers, it is the ratio of these fragments that provides the diagnostic power to differentiate them.

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A Comparative Analysis of the Binding Affinities of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid Enantiomers in Target Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different binding affinities for their biological targets, leading to variations in efficacy, selectivity, and side-effect profiles. This guide provides a comprehensive comparison of the binding affinities of the enantiomers of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, offering researchers, scientists, and drug development professionals a detailed examination of their potential interactions with key biological targets. Through a synthesis of established experimental protocols and an analysis of structure-activity relationships (SAR) from related compounds, this document serves as a technical resource for understanding and investigating the stereoselective pharmacology of this important chemical scaffold.

The Principle of Stereoselectivity in Drug Action

Chirality is a fundamental property of many biologically active molecules. The three-dimensional arrangement of atoms in a chiral drug molecule dictates its ability to interact with the chiral environment of its biological target, such as a receptor or enzyme. Just as a right hand will not fit into a left-handed glove, one enantiomer of a drug may bind with high affinity and elicit a desired physiological response, while the other enantiomer may be significantly less active or even interact with different targets, potentially leading to off-target effects. Therefore, the separation and characterization of individual enantiomers are paramount in drug development.[1]

The rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid molecule possesses two chiral centers, giving rise to a pair of enantiomers: (2R,4S)-4-benzylpiperidine-2-carboxylic acid and (2S,4R)-4-benzylpiperidine-2-carboxylic acid. Based on the extensive body of research on piperidine derivatives, these enantiomers are anticipated to exhibit differential binding affinities for monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as sigma (σ) receptors.[2][3][4][5][6]

Experimental Design for Comparative Binding Affinity Studies

To quantitatively assess the binding affinity of each enantiomer, a series of in vitro radioligand binding assays are proposed. These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Chiral Separation of Enantiomers

The initial and critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the preferred method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with multiple stereocenters.[7][8][9][10][11]

Diagram: Chiral HPLC Separation Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_collection Fraction Collection cluster_analysis Purity Analysis racemate Racemic Mixture (rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid) dissolve Dissolve in Mobile Phase racemate->dissolve injector Injector dissolve->injector column Chiral Stationary Phase Column injector->column detector UV Detector column->detector enantiomer1 Collect Enantiomer 1 ((2R,4S)-isomer) detector->enantiomer1 enantiomer2 Collect Enantiomer 2 ((2S,4R)-isomer) detector->enantiomer2 purity1 Analyze Purity of Enantiomer 1 enantiomer1->purity1 purity2 Analyze Purity of Enantiomer 2 enantiomer2->purity2

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Radioligand Binding Assay Protocol

The following is a generalized protocol for a competitive radioligand binding assay. This protocol would be adapted for each specific target (DAT, NET, SERT, σ1, and σ2 receptors) by using the appropriate cell membranes, radioligand, and non-specific binding agent.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), human serotonin transporter (hSERT), human sigma-1 (hσ1) receptor, or human sigma-2 (hσ2) receptor.[3][12][13]

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]BTCP[2][13][14][15]

    • For NET: [³H]Nisoxetine or (S,S)-[¹⁸F]FMeNER-D2[12][16][17][18]

    • For SERT: [³H]Paroxetine or [³H]Citalopram[3][19][20]

    • For σ1 Receptors: -Pentazocine[21][22]

    • For σ2 Receptors: [³H]DTG (in the presence of a selective σ1 ligand to block σ1 binding)[21][22]

  • Test Compounds: Purified (2R,4S) and (2S,4R) enantiomers of 4-benzylpiperidine-2-carboxylic acid.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Agent: A high concentration of a known, non-labeled ligand for the target (e.g., 10 µM nomifensine for DAT).[2]

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the appropriate concentration in assay buffer.[23]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the radioligand at a concentration near its Kd value.[23]

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2][23][24]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 values are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis membranes Cell Membranes (with target receptor) incubation Incubation (Binding Equilibrium) membranes->incubation radioligand Radioligand ([³H]-Ligand) radioligand->incubation test_compound Test Compound (Enantiomer 1 or 2) test_compound->incubation filtration Filtration (Separate Bound/Unbound) incubation->filtration washing Washing (Remove Non-specific Binding) filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: General workflow of a radioligand binding assay.

Predicted Binding Affinities and Structure-Activity Relationship (SAR) Analysis

Based on the published literature for structurally related piperidine derivatives, a clear stereochemical preference is anticipated at the monoamine transporters and sigma receptors.

Target Transporter/ReceptorPredicted More Potent EnantiomerRationale for Stereoselectivity
Dopamine Transporter (DAT) (2R,4S)The (2R,4S) configuration is expected to orient the benzyl and carboxylic acid groups in a manner that is more complementary to the DAT binding pocket. Studies on related 3,4-disubstituted piperidines have shown that the cis or trans relationship of substituents, as well as the absolute stereochemistry, significantly impacts DAT affinity.[4][5][6][15] The precise fit within the binding site is crucial for high-affinity interactions.[25][26]
Norepinephrine Transporter (NET) (2R,4S) or (2S,4R)The stereochemical requirements for NET can sometimes differ from those of DAT. While a preference for one enantiomer is expected, it may not be as pronounced as for DAT, or it could even be the opposite enantiomer. The orientation of the benzyl group relative to the piperidine nitrogen is a key determinant of NET affinity.[4][5][6][27]
Serotonin Transporter (SERT) (2S,4R)The SERT binding pocket often accommodates ligands with different stereochemical arrangements compared to DAT and NET. It is plausible that the (2S,4R) enantiomer presents a more favorable conformation for interaction with key residues in the SERT binding site.[4][5][6][15][27]
Sigma-1 (σ1) Receptor (2R,4S)The σ1 receptor is known to exhibit stereoselectivity. The piperidine nitrogen and the hydrophobic benzyl group are key pharmacophoric elements.[21][28][29][30] The (2R,4S) configuration is hypothesized to better position these groups for optimal interaction within the receptor's binding cavity.[31]
Sigma-2 (σ2) Receptor (2S,4R)The σ2 receptor often displays opposite stereochemical preferences to the σ1 receptor.[22] Therefore, it is predicted that the (2S,4R) enantiomer will exhibit higher affinity for the σ2 receptor. The substitution pattern on the piperidine ring is a known determinant of σ2 affinity.[1][32]

Table 1: Predicted Comparative Binding Affinities

EnantiomerTargetPredicted Ki (nM) Range
(2R,4S)-4-benzylpiperidine-2-carboxylic acidDAT10 - 100
NET50 - 500
SERT> 1000
σ1 Receptor20 - 200
σ2 Receptor> 500
(2S,4R)-4-benzylpiperidine-2-carboxylic acidDAT> 500
NET100 - 1000
SERT50 - 500
σ1 Receptor> 1000
σ2 Receptor100 - 800

Note: The predicted Ki values are hypothetical and serve to illustrate the expected relative potencies based on SAR data from analogous compounds. Actual experimental values may vary.

Conclusion

The enantiomers of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid are expected to display significant differences in their binding affinities for monoamine transporters and sigma receptors. The (2R,4S) enantiomer is predicted to be a more potent ligand for the dopamine transporter and the sigma-1 receptor, while the (2S,4R) enantiomer may exhibit higher affinity for the serotonin transporter and the sigma-2 receptor. These predictions are grounded in the well-established principles of stereoselectivity in drug-receptor interactions and are supported by a wealth of structure-activity relationship data for related piperidine-based compounds.

The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the binding affinities of these enantiomers. The resulting data will be invaluable for elucidating their pharmacological profiles and for guiding future drug design and development efforts. By understanding the stereochemical determinants of binding affinity, researchers can optimize the therapeutic potential of this promising chemical scaffold.

References

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  • Gulyás, B., et al. (2010). The norepinephrine transporter (NET) radioligand (S,S)-[18F]FMeNER-D2 can be used for in vitro autoradiography in the human brain.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]

  • Halldin, C., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Synapse, 50(2), 87-96.
  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human SERT(Serotonin Transporter) ELISA Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Rat SERT (Serotonin Transporter) ELISA Kit. Retrieved from [Link]

  • Green, E. M., Coleman, J. A., & Gouaux, E. (2015).
  • He, R., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.
  • Husbands, S. M., et al. (2001). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 44(26), 4713-4725.
  • Berardi, F., et al. (2015). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 23(4), 729-737.
  • De Costa, B. R., et al. (1992). Novel piperidine.sigma. receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(23), 4334-4343.
  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • Szałata, K., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience, 12(2), 295-312.
  • Su, T. P., et al. (2010). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Biomedical Science, 17(1), 90.
  • Gatbonton-Schwertz, G. J., et al. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au, 4(1), 133-143.
  • Zhang, M. R., & Zhang, J. P. (2018). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Journal of Zhejiang University. Science. B, 19(1), 1-15.
  • Glennon, R. A. (2003). Binding characteristics of σ 2 receptor ligands. Medicinal Chemistry Research, 12(1), 1-10.
  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4646-4663.
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NET | Monoamine transporter subfamily. Retrieved from [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4646-4663.
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  • Hazeldine, S. T., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-948.
  • Kim, M. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(2), 184-193.
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Safety Operating Guide

rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the synthesis and application of complex pharmaceutical building blocks—such as rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis —often overshadow the critical logistics of their lifecycle management. However, environmental health and safety (EHS) is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity. Improper chemical waste disposal can result in serious environmental contamination, making robust protocols a critical safety imperative for any research facility [1].

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific piperidine derivative, bridging the gap between benchtop chemistry and Environmental Protection Agency (EPA) compliance.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis is an amphoteric molecule containing both a basic secondary amine (the piperidine ring) and an acidic carboxylic acid group.

Hazard Causality: Based on safety data for structurally analogous piperidine-2-carboxylic acid derivatives, this compound is classified as harmful if swallowed (H302) and causes serious skin and eye irritation (H315, H319) [2]. Because of its amphoteric nature and the presence of an oxidizable benzyl group, it must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides) and strong acids/bases to prevent exothermic degradation during storage [2]. Under no circumstances should this compound or its solutions be disposed of down the drain; it must be managed as a regulated chemical waste [3].

Quantitative Logistics: SAA Management

Laboratory chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) [4]. Below is a summary of the quantitative limits and regulatory parameters governing this process.

ParameterRegulatory Limit / SpecificationCausality / Operational Rationale
SAA Volume Limit 55 Gallons (Total) [3]Prevents catastrophic spill volumes in active laboratory spaces.
SAA Time Limit Up to 12 months (or 3 days once full) [4]Minimizes container degradation and vapor accumulation over time.
Drain Disposal pH 5.0 < pH < 12.5 (Aqueous only) [4]N/A for this compound. Used only for non-toxic, highly soluble salts.
Container Material High-Density Polyethylene (HDPE)Resists degradation from organic acids and residual solvents better than PET or metal.

Self-Validating Disposal Protocol

To ensure absolute safety, every step in the disposal workflow must be self-validating—meaning the completion of the step inherently proves it was done correctly.

Step 1: Waste Stream Compatibility Validation

  • Action: Before adding the piperidine derivative to a bulk liquid waste carboy, verify the carboy's existing contents.

  • Causality: Mixing incompatible substances can cause violent reactions or emit poisonous gases [4]. The secondary amine and benzyl groups are susceptible to violent oxidation.

  • Self-Validation: Review the waste log attached to the carboy. If the log is undocumented or contains oxidizers, do not use it. Start a new, dedicated container.

Step 2: Primary Containment and Transfer

  • Action: Transfer solid residues (or solvent mixtures containing the compound) into an HDPE container equipped with a leak-proof closure.

  • Causality: OSHA mandates that containers must be chemically compatible with the stored waste and free from deterioration [1].

  • Self-Validation: Perform a physical squeeze-test (gently) and visual inspection of the container for micro-fractures prior to adding waste. Place the container inside a secondary containment tray.

Step 3: Labeling and SAA Logging

  • Action: Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. List the full chemical name: rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis, along with any solvents used.

  • Causality: Environmental laws require generators to label chemical waste; "unknown" wastes require costly analytical testing and pose severe risks to EHS personnel [3].

  • Self-Validation: The volume logged on the tag must mathematically match the physical volume visible in the container.

Step 4: EHS Handoff and Incineration

  • Action: Trigger an EHS pickup request when the container reaches 90% capacity or approaches the 12-month limit.

  • Causality: Overfilling prevents safe transport and increases the risk of thermal expansion blowouts. Waste must be removed within three days of the container becoming full [4].

  • Self-Validation: Confirm the cap is securely tightened and the exterior of the container is wiped down and dry before EHS arrival.

Waste Segregation Workflow

G A Waste Generation: rac-(2R,4S)-4-benzylpiperidine- 2-carboxylic acid B Determine Waste State A->B C Solid (Powder/Residue) B->C Unreacted/Spills D Liquid (Solvent Mixture) B->D Reaction/Wash E Solid Organic Waste Bin (HDPE Container) C->E F Solvent Waste Carboy (Halogenated or Non-Halogenated) D->F G Satellite Accumulation Area (SAA) < 55 Gallons, < 12 Months E->G F->G H EHS Transfer & RCRA Incineration G->H 3-Day Transfer Rule

Workflow for the segregation and disposal of piperidine-2-carboxylic acid derivatives.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University. Available at: [Link]

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Personal protective equipment for handling rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex pharmaceutical intermediates like rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis requires moving beyond basic safety compliance into the realm of mechanistic risk management. As a building block frequently utilized in the synthesis of peptidomimetics and central nervous system (CNS) active agents, this compound presents unique physicochemical hazards.

This guide provides drug development professionals with a comprehensive, self-validating operational framework for the safe handling, transfer, and disposal of this specific piperidine derivative.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis:

  • Zwitterionic & pH-Dependent Irritation: As a cyclic amino acid derivative (a substituted pipecolic acid), this molecule contains both a secondary amine and a carboxylic acid. In the presence of ambient moisture (such as sweat or mucosal fluids), the secondary amine can act as a localized base, elevating the pH and causing cellular membrane disruption. This is the mechanistic driver behind its classification as a Category 2 skin and eye irritant (H315, H319)[1].

  • Enhanced Dermal Penetration: Unlike simpler amino acids, the addition of the bulky, lipophilic benzyl group at the C4 position significantly increases the molecule's partition coefficient (LogP). If dissolved in organic solvents (e.g., DMSO, Dichloromethane), this lipophilicity facilitates rapid transport across the stratum corneum, necessitating strict barrier controls[2].

  • Particulate Aerosolization: In its pure solid form, the compound is a fine crystalline powder. Minor air currents can aerosolize the particles, leading to deposition in the upper respiratory tract (Category 3 respiratory irritant, H335)[3].

Quantitative PPE & Engineering Controls Matrix

No single protective material provides universal protection[2]. The following matrix outlines the quantitative thresholds and mechanistic justifications for PPE selection when handling this compound.

PPE CategorySpecification / MaterialQuantitative MetricCausality / Justification
Engineering Control Chemical Fume Hood 80–120 linear fpmCaptures aerosolized particulates during powder transfer and vents volatile solvent fumes[4].
Hand Protection (Solid) Nitrile Gloves ≥0.11 mm thicknessProvides a sufficient physical barrier against solid particulate penetration and mild abrasion.
Hand Protection (Solution) Butyl Rubber or Neoprene ≥0.30 mm thicknessRequired if the compound is dissolved in aggressive organic solvents (e.g., DCM) to prevent rapid chemical breakthrough.
Eye Protection ANSI Z87.1 Safety GogglesImpact rating: D3Protects against corneal damage from amine-induced pH changes via droplet splashes or airborne dust.
Respiratory Protection N95 / P100 Respirator ≥95% filtration efficiencyMandated only if handling bulk powder outside of a validated engineering control (fume hood) to prevent H335 hazards.

Self-Validating Operational Protocols: Handling & Transfer

To ensure absolute trustworthiness in your laboratory workflow, every procedural step below is engineered as a self-validating system —meaning the operator must confirm a specific physical condition before proceeding to the next step.

Protocol 1: Safe Weighing and Solvent Dissolution

Step 1: Engineering Control Validation

  • Action: Power on the chemical fume hood and set the sash to the designated ergonomic working height (typically 18 inches).

  • Validation Check: Observe the digital airflow monitor. Proceed only if the face velocity stabilizes between 80–120 linear feet per minute (fpm). If the reading fluctuates or the low-flow alarm sounds, containment integrity is compromised. Do not open the chemical container[4].

Step 2: PPE Integrity Verification

  • Action: Don a lab coat, ANSI Z87.1 goggles, and double-layer gloves (Nitrile inner, Butyl rubber outer if handling solvents).

  • Validation Check: Perform a pneumatic inflation test on the outer gloves (trap air inside the glove and squeeze). A complete lack of deflation validates zero micro-punctures before chemical exposure[2].

Step 3: Static Elimination & Transfer

  • Action: Use an anti-static bar or zero-stat gun on your weighing spatula and the analytical balance pan. Carefully transfer the rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis powder.

  • Validation Check: Monitor the balance readout. The digital readout must stabilize within 3 seconds without drifting. A drifting readout indicates residual static charge or excessive hood draft, which heavily risks aerosolizing the fine powder into your breathing zone.

Step 4: Solvent Addition

  • Action: Slowly add the chosen organic solvent to the weighing vessel to dissolve the intermediate.

  • Validation Check: Visually inspect the solution. Complete optical clarity validates full dissolution, minimizing the risk of undissolved particulate exposure during subsequent syringe transfers.

Operational Workflow Diagram

Workflow A 1. Risk Assessment & PPE Donning B 2. Primary Containment (Fume Hood >100 fpm) A->B C 3. Weighing & Transfer (rac-(2R,4S)-4-benzylpiperidine...) B->C D 4. Reaction / Dissolution C->D E Spill or Exposure Detected? D->E F Emergency Protocol (Eyewash/Shower & Report) E->F  Yes G 5. Waste Segregation & Disposal E->G  No F->G H 6. Decontamination & PPE Doffing G->H

Fig 1: Operational workflow and emergency decision matrix for handling piperidine derivatives.

Chemical Disposal and Decontamination Plan

Improper disposal of functionalized amino acids and their solvent vehicles can lead to dangerous cross-contamination or regulatory violations under OSHA standard 29 CFR 1910.1450[5].

Protocol 2: Waste Segregation and Surface Decontamination

Step 1: Waste Segregation

  • Action: Deposit all solvent-contaminated waste containing rac-(2R,4S)-4-benzylpiperidine-2-carboxylic acid, cis into a designated, clearly labeled hazardous waste carboy. Ensure strict separation between halogenated (e.g., DCM) and non-halogenated (e.g., Methanol) streams[6].

  • Validation Check: Feel the exterior of the waste carboy with a gloved hand after addition. The container must remain at ambient room temperature. Any detectable heat generation validates an incompatible chemical reaction, requiring immediate sash closure and evacuation[5].

Step 2: Surface Decontamination

  • Action: Wipe down the fume hood surface, balance, and spatulas with a solvent appropriate for the chemical (e.g., 70% isopropanol or a mildly acidic solution to neutralize the basic amine moiety).

  • Validation Check: Perform a visual inspection of the working area. A completely streak-free surface with no visible crystalline residue validates successful decontamination.

Step 3: PPE Doffing

  • Action: Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior). Dispose of them in solid hazardous waste. Wash hands thoroughly with soap and water[3].

  • Validation Check: Inspect hands for any localized redness or irritation. The absence of dermal erythema validates that the PPE barrier remained uncompromised during the operation.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. National Science Teaching Association. [Link]

Sources

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